Product packaging for Ecallantide(Cat. No.:CAS No. 460738-38-9)

Ecallantide

Cat. No.: B612315
CAS No.: 460738-38-9
M. Wt: 7054 g/mol
InChI Key: VBGWSQKGUZHFPS-VGMMZINCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kalbitor, with the active compound ecallantide, is a recombinant, potent, and highly specific reversible inhibitor of plasma kallikrein. Its primary research application is in the study of the contact system and the pathophysiology of hereditary angioedema (HAE). This compound's research value lies in its ability to selectively bind to plasma kallikrein, thereby blocking the enzymatic conversion of high-molecular-weight kininogen (HMWK) to bradykinin . This mechanism allows researchers to precisely investigate the kallikrein-kinin pathway, a key mediator of inflammation, vascular permeability, and edema. By inhibiting the excessive generation of bradykinin—a potent vasodilator—this compound serves as a critical tool for studying disease mechanisms in experimental models of angioedema and other bradykinin-mediated conditions . The compound is a 60-amino acid polypeptide produced using recombinant DNA technology and is supplied as a sterile solution for subcutaneous administration in preclinical research settings . This product is For Research Use Only. It is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C305H442N88O91S8 B612315 Ecallantide CAS No. 460738-38-9

Properties

Key on ui mechanism of action

The kallikrein-kinin system is a complex proteolytic cascade that promotes inflammatory and coagulation pathways. Human plasma kallikrein acts as a protease to mediate the conversion of High Molecular Weight (HMW) kininogen to bradykinin, which is a vasoactive mediator that increases vascular permeability and induces localized swelling, inflammation, and pain. The actions of kallikrein is regulated by the major endogenous inhibitor, C1-esterase-inhibitor (C1-INH). C1-INH also functions to regulate the activation of the complement and intrinsic coagulation (contact system pathway), which also initiates the production of bradykinin. Upon audoactivation via exposure to negatively charged surfaces, factor XII promotes the generation of factor XIIa and kallikrein. C1-INH inhibits both factor XIIa and kallikrein. Kallikrein may in turn reciprocally activate more FXII. Hereditary angioedema is associated with a deficiency of the C1 inhibitor is caused by a mutation in the C1 INH gene. Resulting effect is excessive production of the vasodilator, bradykinin. The actions of bradykinin produce typical edematous signs and symptoms of hereditary angioedema by enhancing vascular and endothelial permeability, leading to increased outflow of plasma into the interstitium to produce local edema. Ecallantide is a potent, specific and reversible plasma kallikrein inhibitor with an Inhibitory Constant (Ki) of 25 pM. Upon binding to kallikrein and blocking its active site, ecallantide prevents the conversion of HMW kininogen to bradykinin and attenuates the production of bradykinin. By blocking the actions of kallikrein, ecallantide also reduces further activation of fXIIa, halting the positive feedback mechanism leading to more kallikrein production.
Ecallantide, a biosynthetic protein based on the first Kunitz domain of human tissue factor pathway inhibitor, is a reversible and selective inhibitor of plasma kallikrein.

CAS No.

460738-38-9

Molecular Formula

C305H442N88O91S8

Molecular Weight

7054 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,2aS,4S,5aS,8aS,11aR,13S,14aS,16S,17aS,19S,20aS,22S,23aS,25S,26aS,28S,29aS,31R,32aS,35aS,36R,38aS,39S,41aS,42S,44aS,45S,48R,50aS,51S,53aS,54S,56aS,57S,59aS,60S,63S,66S,69S,72S,75S,78S,84S,87R,96S,99S)-22,42,45-tris(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-29a,72,78-tris(2-amino-2-oxoethyl)-14a,75-bis(3-amino-3-oxopropyl)-2a,23a,25,32a,35a,66-hexabenzyl-26a,99-bis[(2S)-butan-2-yl]-17a,41a,59a,69-tetrakis(3-carbamimidamidopropyl)-5a,8a,51,54,63,84-hexakis(2-carboxyethyl)-13,16-bis(carboxymethyl)-20a-[(1S)-1-hydroxyethyl]-60-(hydroxymethyl)-96-[(4-hydroxyphenyl)methyl]-50a-(1H-imidazol-5-ylmethyl)-38a-(1H-indol-3-ylmethyl)-19,28,53a,56a-tetramethyl-57-(2-methylpropyl)-39-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,25a,27,28a,30,31a,34a,37a,38,40a,41,43a,44,47,49a,50,52a,53,55a,56,58a,59,61a,62,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-33,34,63a,64a,67a,68a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,20,21a,23,24a,26,27a,29,30a,33a,36a,37,39a,40,42a,43,46,48a,49,51a,52,54a,55,57a,58,60a,61,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazapentacyclo[85.74.4.448,111.04,8.0144,148]nonahexacontahectane-36-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid

InChI

InChI=1S/C305H442N88O91S8/c1-16-152(5)241-295(478)377-195(124-168-80-82-172(398)83-81-168)252(435)334-137-227(404)333-138-228(405)345-214-143-487-491-147-218-291(474)351-179(73-47-107-327-301(315)316)255(438)341-154(7)245(428)339-155(8)249(432)379-210(127-171-136-326-150-338-171)299(482)393-113-53-79-221(393)294(477)361-181(75-49-109-329-303(319)320)260(443)372-203(125-169-134-332-175-69-40-39-68-173(169)175)277(460)370-198(119-163-58-29-20-30-59-163)274(457)369-199(120-164-60-31-21-32-61-164)275(458)375-207(130-226(314)403)284(467)389-242(153(6)17-2)296(479)378-202(123-167-66-37-24-38-67-167)283(466)390-243(159(12)396)297(480)362-182(76-50-110-330-304(321)322)258(441)353-186(86-94-223(311)400)267(450)383-217(290(473)359-188(89-98-234(414)415)263(446)354-189(90-99-235(416)417)265(448)368-201(282(465)388-241)122-166-64-35-23-36-65-166)146-490-489-145-216(384-268(451)191(92-101-237(420)421)355-262(445)187(88-97-233(412)413)357-271(454)194(116-151(3)4)366-285(468)212(141-394)381-266(449)190(91-100-236(418)419)358-273(456)197(118-162-56-27-19-28-57-162)367-259(442)180(74-48-108-328-302(317)318)349-280(463)206(129-225(313)402)374-264(447)185(85-93-222(310)399)356-279(462)205(128-224(312)401)344-229(406)139-335-251(434)184(352-288(214)471)87-96-232(410)411)289(472)350-178(72-43-46-106-308)256(439)347-177(71-42-45-105-307)257(440)360-193(103-115-486-15)270(453)385-219(292(475)391-244(160(13)397)298(481)363-183(77-51-111-331-305(323)324)261(444)380-211(300(483)484)133-240(426)427)148-492-488-144-215(386-276(459)200(121-165-62-33-22-34-63-165)371-286(469)213(142-395)382-278(461)204(126-170-135-325-149-337-170)373-269(452)192(102-114-485-14)346-246(429)156(9)340-250(433)174(309)84-95-231(408)409)287(470)343-158(11)247(430)364-196(117-161-54-25-18-26-55-161)272(455)348-176(70-41-44-104-306)254(437)342-157(10)248(431)365-209(132-239(424)425)281(464)376-208(131-238(422)423)253(436)336-140-230(407)392-112-52-78-220(392)293(476)387-218/h18-40,54-69,80-83,134-136,149-160,174,176-221,241-244,332,394-398H,16-17,41-53,70-79,84-133,137-148,306-309H2,1-15H3,(H2,310,399)(H2,311,400)(H2,312,401)(H2,313,402)(H2,314,403)(H,325,337)(H,326,338)(H,333,404)(H,334,435)(H,335,434)(H,336,436)(H,339,428)(H,340,433)(H,341,438)(H,342,437)(H,343,470)(H,344,406)(H,345,405)(H,346,429)(H,347,439)(H,348,455)(H,349,463)(H,350,472)(H,351,474)(H,352,471)(H,353,441)(H,354,446)(H,355,445)(H,356,462)(H,357,454)(H,358,456)(H,359,473)(H,360,440)(H,361,477)(H,362,480)(H,363,481)(H,364,430)(H,365,431)(H,366,468)(H,367,442)(H,368,448)(H,369,457)(H,370,460)(H,371,469)(H,372,443)(H,373,452)(H,374,447)(H,375,458)(H,376,464)(H,377,478)(H,378,479)(H,379,432)(H,380,444)(H,381,449)(H,382,461)(H,383,450)(H,384,451)(H,385,453)(H,386,459)(H,387,476)(H,388,465)(H,389,467)(H,390,466)(H,391,475)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,483,484)(H4,315,316,327)(H4,317,318,328)(H4,319,320,329)(H4,321,322,330)(H4,323,324,331)/t152-,153-,154-,155-,156-,157-,158-,159-,160-,174-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,241-,242-,243-,244-/m0/s1

InChI Key

VBGWSQKGUZHFPS-VGMMZINCSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N5CCC[C@@H]5C(=O)N3)CC(=O)O)CC(=O)O)C)CCCCN)CC6=CC=CC=C6)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC8=CN=CN8)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)O)C(=O)O)CCSC)CCCCN)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@H](NC2=O)CCC(=O)O)CC(=O)N)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CC9=CC=CC=C9)CCC(=O)O)CO)CC(C)C)CCC(=O)O)CCC(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC1=CC=CC=C1)CCC(=O)O)CCC(=O)O)CCC(=O)N)CCCNC(=N)N)[C@H](C)O)CC1=CC=CC=C1)[C@H](C)CC)CC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CCCNC(=N)N)CC1=CN=CN1)C)C)CCCNC(=N)N)CC1=CC=C(C=C1)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)N3)CC(=O)O)CC(=O)O)C)CCCCN)CC6=CC=CC=C6)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)CCSC)CCCCN)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCC(=O)O)CC(=O)N)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CC9=CC=CC=C9)CCC(=O)O)CO)CC(C)C)CCC(=O)O)CCC(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CC=CC=C1)CCC(=O)O)CCC(=O)O)CCC(=O)N)CCCNC(=N)N)C(C)O)CC1=CC=CC=C1)C(C)CC)CC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CCCNC(=N)N)CC1=CN=CN1)C)C)CCCNC(=N)N)CC1=CC=C(C=C1)O

Key on ui application

Treatment of hereditary angioedema, Reduction of blood loss during cardiothoracic surgery [plasma kallikrein inhibitor]

sequence

EAMHSFCAFKADDGPCRAAHPRWFFNIFTRQCEEFIYGGCEGNQNRFESLEECKKMCTRD(Disulfide bridge: 7-57; 16-40; 32-53)

source

Synthetic

storage

-20°C

Synonyms

DX-88 cpd; EPI-KAL-2; Kalbitor

Origin of Product

United States

Foundational & Exploratory

Ecallantide's Role in the Kallikrein-Kinin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecallantide (trade name Kalbitor®) is a potent, selective, and reversible inhibitor of human plasma kallikrein, an enzyme that plays a pivotal role in the kallikrein-kinin system. This system is a key mediator of inflammation and is centrally implicated in the pathophysiology of Hereditary Angioedema (HAE), a rare and debilitating genetic disorder. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the kallikrein-kinin system, and the key experimental data supporting its clinical use.

Hereditary Angioedema is predominantly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial regulator of the kallikrein-kinin system.[1] In the absence of sufficient C1-INH activity, the system becomes dysregulated, leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic recurrent and unpredictable swelling attacks of HAE.[2][3] this compound offers a targeted therapeutic approach by directly inhibiting plasma kallikrein, thereby preventing the generation of bradykinin and mitigating the symptoms of HAE attacks.[2][4]

The Kallikrein-Kinin System and the Pathophysiology of Hereditary Angioedema

The kallikrein-kinin system is a complex cascade of plasma proteins that, upon activation, leads to the release of vasoactive kinins, primarily bradykinin.[5] The system is initiated by the activation of Factor XII to Factor XIIa, which in turn converts prekallikrein to its active form, plasma kallikrein.[1][6] Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[2][5] A positive feedback loop exists where plasma kallikrein can also activate Factor XII, amplifying the cascade.[1][3]

In healthy individuals, C1-INH is the primary endogenous inhibitor of both plasma kallikrein and Factor XIIa, maintaining tight control over this pathway.[1][6] In patients with HAE, deficient or dysfunctional C1-INH leads to unchecked activation of the kallikrein-kinin system, resulting in excessive bradykinin production.[2][7] Bradykinin binds to its B2 receptors on endothelial cells, triggering signaling pathways that lead to vasodilation and increased vascular permeability, causing the localized swelling characteristic of an HAE attack.[1][8]

This compound: Mechanism of Action

This compound is a 60-amino acid recombinant protein, produced in Pichia pastoris yeast, that acts as a specific and potent inhibitor of plasma kallikrein.[9] It was developed using phage display technology and is structurally similar to the first Kunitz domain of human tissue factor pathway inhibitor.[10]

By binding directly and reversibly to the active site of plasma kallikrein, this compound blocks its enzymatic activity.[4][9] This inhibition prevents the cleavage of HMWK by plasma kallikrein, thereby halting the production of bradykinin.[2][4] By targeting the central enzyme in the bradykinin-generating cascade, this compound effectively addresses the underlying cause of swelling in HAE attacks.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of this compound have been characterized in several clinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValue (Mean ± SD)Reference
Dose30 mg (subcutaneous)[9]
Maximum Plasma Concentration (Cmax)586 ± 106 ng/mL[9]
Time to Maximum Concentration (Tmax)~2 to 3 hours[9]
Elimination Half-Life (t½)2.0 ± 0.5 hours
Plasma Clearance153 ± 20 mL/min
Volume of Distribution26.4 ± 7.8 L[9]
Inhibitory Constant (Ki) for Kallikrein25 pM[5][11]
Table 2: Clinical Efficacy of this compound in Acute HAE Attacks (EDEMA3 & EDEMA4 Trials)
Efficacy EndpointThis compound (30 mg SC)PlaceboP-valueReference
Mean Symptom Complex Severity (MSCS) Score Change from Baseline at 4 hours (Integrated Analysis) -0.97 ± 0.78-0.47 ± 0.71< .001
Treatment Outcome Score (TOS) at 4 hours (Integrated Analysis) 55.5 ± 46.520.0 ± 58.9< .001
EDEMA4: MSCS Score Change from Baseline at 4 hours -0.8 ± 0.6-0.4 ± 0.8.01
EDEMA4: TOS at 4 hours 53.4 ± 49.78.1 ± 63.2.003

Experimental Protocols

Detailed, step-by-step protocols for the pivotal clinical trials and the specific assays used are proprietary. However, the following sections describe the methodologies based on published literature.

Representative Clinical Trial Protocol (Based on EDEMA3 and EDEMA4)

This section outlines a representative protocol for a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound for the treatment of acute HAE attacks.

1. Patient Population:

  • Inclusion criteria: Patients aged 10 years or older with a confirmed diagnosis of HAE (Type I or II).[4] Patients must be experiencing a moderate to severe HAE attack at any anatomical location.[4]

  • Exclusion criteria: Diagnosis of acquired angioedema, estrogen-dependent angioedema, or ACE inhibitor-induced angioedema.[4] Receipt of C1-INH within 7 days prior to study treatment.[4]

2. Study Design:

  • Patients are randomized in a 1:1 ratio to receive either a single 30 mg subcutaneous dose of this compound or a matching placebo.[4][8]

  • The 30 mg dose of this compound is administered as three separate 1 mL (10 mg) injections.[8]

  • Patients are observed for a minimum of 4 hours post-administration.[8]

3. Efficacy Assessments:

  • Mean Symptom Complex Severity (MSCS) Score: This patient-reported outcome measure assesses the severity of symptoms at various anatomical locations. The score is a composite of the number of affected sites and the patient's assessment of severity at each site (e.g., from 'none' to 'severe').[5] The change from baseline is evaluated at 4 and 24 hours post-dose.[5][8]

  • Treatment Outcome Score (TOS): This is a validated, patient-reported outcome that provides a numeric value to assess the response to therapy. It incorporates the symptom complex, baseline severity, and the patient's assessment of their response at 4 and 24 hours post-dosing.[5]

4. Safety Assessments:

  • Monitoring of adverse events, including vital signs and injection site reactions.

  • Close observation for hypersensitivity reactions and anaphylaxis, particularly within the first hour of dosing.

Generalized In Vitro Kallikrein Inhibition Assay Protocol

This protocol describes a representative chromogenic assay to determine the inhibitory activity of this compound on plasma kallikrein.

1. Materials:

  • Purified human plasma kallikrein.

  • Chromogenic substrate for kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302).[6]

  • This compound at various concentrations.

  • Tris buffer (pH 7.8).[6]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.[6]

2. Method:

  • Prepare a solution of purified plasma kallikrein in Tris buffer.[6]

  • In a 96-well plate, add the kallikrein solution to wells containing serial dilutions of this compound or a vehicle control.

  • Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.[6]

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the residual kallikrein activity.[6]

3. Data Analysis:

  • Calculate the initial rate of reaction (V₀) for each this compound concentration.

  • Plot the percentage of kallikrein inhibition versus the this compound concentration.

  • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of kallikrein activity) by fitting the data to a suitable dose-response curve.

Visualizations of Signaling Pathways and Experimental Workflows

Kallikrein_Kinin_System cluster_Activation Contact Activation cluster_Bradykinin_Formation Bradykinin Generation cluster_Inhibition Inhibition cluster_Effect Pathophysiological Effect FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein FXIIa Kallikrein->FXIIa + Feedback HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R C1INH C1-INH (Deficient in HAE) C1INH->FXIIa C1INH->Kallikrein EndothelialCell Endothelial Cell B2R->EndothelialCell Angioedema Vasodilation & Increased Permeability (Angioedema) EndothelialCell->Angioedema

Caption: The Kallikrein-Kinin System in Hereditary Angioedema.

Ecallantide_Mechanism cluster_Pathway Bradykinin Generation Pathway cluster_Intervention Therapeutic Intervention cluster_Outcome Result Kallikrein Plasma Kallikrein HMWK HMW Kininogen Bradykinin Bradykinin Blocked Blocked Bradykinin Production HMWK->Bradykinin Cleavage This compound This compound This compound->Kallikrein Inhibition

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_Screening Patient Screening & Enrollment cluster_Randomization Randomization & Dosing cluster_Assessment Efficacy & Safety Assessment cluster_Analysis Data Analysis Patient Patient with Acute Moderate-to-Severe HAE Attack Inclusion Inclusion/Exclusion Criteria Met Patient->Inclusion Consent Informed Consent Inclusion->Consent Randomize Randomization (1:1) Consent->Randomize Dose_this compound Administer 30mg SC This compound Randomize->Dose_this compound Dose_Placebo Administer SC Placebo Randomize->Dose_Placebo Assess_4h Assess MSCS & TOS at 4 hours Dose_this compound->Assess_4h Safety_Monitoring Monitor for Adverse Events (e.g., Hypersensitivity) Dose_this compound->Safety_Monitoring Dose_Placebo->Assess_4h Dose_Placebo->Safety_Monitoring Assess_24h Assess MSCS & TOS at 24 hours Assess_4h->Assess_24h Analysis Compare Efficacy Endpoints between Treatment Groups Assess_24h->Analysis Safety_Monitoring->Analysis

Caption: Representative Clinical Trial Workflow for this compound.

References

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Ecallantide, a Plasma Kallikrein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecallantide (Kalbitor®) represents a significant milestone in the targeted treatment of Hereditary Angioedema (HAE), a rare and debilitating genetic disorder. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound as a potent and specific inhibitor of plasma kallikrein. We delve into the preclinical and clinical data that underpinned its approval, presenting quantitative findings in structured tables for clear comparison. Furthermore, this guide details the experimental protocols for key assays and visualizes the intricate signaling pathways and developmental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Unmet Need in Hereditary Angioedema

Hereditary Angioedema (HAE) is an autosomal dominant disorder characterized by recurrent, unpredictable, and often severe episodes of swelling in various parts of the body, including the extremities, gastrointestinal tract, and upper airway.[1][2] These attacks can be disfiguring, excruciatingly painful, and, in the case of laryngeal edema, life-threatening. The underlying cause of HAE Types I and II is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][3] C1-INH is a crucial regulator of several proteolytic cascades, including the complement and contact systems.[1] Its deficiency leads to the uncontrolled activation of plasma kallikrein, a serine protease that cleaves high-molecular-weight kininogen (HMWK) to produce the potent vasodilator, bradykinin.[1][4][5][6] Excessive bradykinin production increases vascular permeability, leading to the localized angioedema characteristic of HAE attacks.[4][5][6][7]

Prior to the development of targeted therapies, treatment options for acute HAE attacks were limited and often suboptimal.[1] This highlighted a significant unmet medical need for a rapidly acting, effective, and specific therapy to manage acute HAE episodes. The development of this compound, a direct inhibitor of plasma kallikrein, was a direct response to this need, offering a novel therapeutic approach by targeting a key enzyme in the pathophysiology of HAE.

The Discovery of this compound: A Phage Display Approach

This compound, formerly known as DX-88, was discovered and engineered using phage display technology.[4][5][8] This powerful technique allows for the screening of vast libraries of peptides and proteins to identify molecules with high affinity and specificity for a target of interest.

Phage Display Workflow for this compound Discovery

The discovery of this compound involved a multi-step process of generating a diverse library of protein variants, followed by iterative rounds of selection against purified human plasma kallikrein to isolate potent inhibitors.

cluster_0 Library Generation cluster_1 Selection (Panning) cluster_2 Amplification & Iteration cluster_3 Hit Identification & Characterization Library Construction Library Construction Phage Production Phage Production Library Construction->Phage Production Express protein variants on phage surface Binding Binding Phage Production->Binding Target Immobilization Target Immobilization Target Immobilization->Binding Immobilized plasma kallikrein Washing Washing Binding->Washing Remove non-specific binders Elution Elution Washing->Elution Isolate high-affinity binders Infection Infection Elution->Infection Infect E. coli Sequencing Sequencing Elution->Sequencing After several rounds Amplification Amplification Infection->Amplification Produce more phage Iterative Rounds Iterative Rounds Amplification->Iterative Rounds Repeat panning with higher stringency Iterative Rounds->Binding Expression & Purification Expression & Purification Sequencing->Expression & Purification Identify potent inhibitor genes In Vitro Assays In Vitro Assays Expression & Purification->In Vitro Assays Characterize inhibitory activity Factor XIIa Factor XIIa Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Activates Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Cleavage HMWK High-Molecular-Weight Kininogen (HMWK) Plasma Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor Binds to Vascular Permeability Increased Vascular Permeability Bradykinin B2 Receptor->Vascular Permeability Vasodilation Vasodilation Bradykinin B2 Receptor->Vasodilation Pain Pain Bradykinin B2 Receptor->Pain Angioedema Angioedema Vascular Permeability->Angioedema Vasodilation->Angioedema C1-INH C1-INH (Deficient in HAE) C1-INH->Factor XIIa Inhibits C1-INH->Plasma Kallikrein Inhibits This compound This compound This compound->Plasma Kallikrein Directly Inhibits

References

Ecallantide's Mechanism of Action in Hereditary Angioedema (HAE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth examination of the mechanism of action of ecallantide, a therapeutic agent for the treatment of acute attacks of hereditary angioedema (HAE). We detail the pathophysiology of HAE, focusing on the dysregulation of the plasma kallikrein-kinin system, and elucidate how this compound directly mitigates the core molecular defect. This document includes quantitative data on this compound's biochemical and clinical properties, detailed protocols for relevant experimental assays, and visualizations of the key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in the field.

Introduction: Pathophysiology of Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable, and often severe episodes of swelling (angioedema) of the subcutaneous and submucosal tissues.[1] These attacks can affect the extremities, face, gastrointestinal tract, and upper airway, with laryngeal edema being potentially life-threatening.[2]

The underlying cause of HAE (Types I and II) is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial serine protease inhibitor (serpin).[3][4] A primary function of C1-INH is to regulate the activity of several proteases, including Factor XIIa and plasma kallikrein, within the contact activation system (also known as the kallikrein-kinin system).[5]

In the absence of sufficient functional C1-INH, the contact system becomes dysregulated.[3] This leads to uncontrolled activation of plasma kallikrein, which then excessively cleaves its substrate, high-molecular-weight kininogen (HMWK), to release the potent vasoactive peptide, bradykinin.[2][5] Bradykinin binds to its B2 receptor on endothelial cells, triggering increased vascular permeability and vasodilation.[3] This results in the leakage of plasma into the surrounding tissues, manifesting as the localized swelling characteristic of an HAE attack.[3]

Core Mechanism of Action of this compound

This compound (trade name Kalbitor®) is a potent, specific, and reversible inhibitor of human plasma kallikrein.[2] It is a 60-amino-acid recombinant polypeptide, originally developed using phage display technology, and is produced in the yeast Pichia pastoris.[6]

The mechanism of this compound is direct and targeted to the central enzymatic driver of swelling in HAE.[3]

  • Binding to Plasma Kallikrein: this compound binds with high affinity and specificity to the active site of plasma kallikrein.[2]

  • Inhibition of HMWK Cleavage: By blocking the enzyme's active site, this compound prevents plasma kallikrein from cleaving HMWK.[2]

  • Reduction of Bradykinin Production: This inhibition directly halts the excessive production of bradykinin that occurs during an HAE attack.[3]

  • Symptom Alleviation: By reducing bradykinin levels, this compound mitigates the downstream effects of B2 receptor activation, thereby decreasing vascular permeability and resolving the angioedema.[3]

This targeted intervention does not replace the deficient C1-INH but instead neutralizes the key enzyme that becomes overactive as a result of the C1-INH deficiency.

Quantitative Data

The physicochemical, pharmacokinetic, and clinical efficacy parameters of this compound are summarized below.

ParameterValueReference(s)
Molecular Identity Recombinant 60-amino-acid polypeptide[6]
Molar Mass ~7054.0 Da[6]
Inhibitory Constant (Ki) 25 pM[6]
Route of Administration Subcutaneous Injection[2]
Standard Dose (Acute Attack) 30 mg[2]
Time to Cmax ~2 to 3 hours[2]
Maximum Plasma Concentration (Cmax) 586 ± 106 ng/mL[2]
Elimination Half-life 1.5–2.5 hoursfrom initial search
Table 1: Physicochemical and Pharmacokinetic Properties of this compound.

Clinical efficacy was established in the EDEMA3® and EDEMA4® randomized, double-blind, placebo-controlled trials. Efficacy was measured using validated patient-reported outcome scores: the Mean Symptom Complex Severity (MSCS) score and the Treatment Outcome Score (TOS).

Outcome Measure (at 4 hours post-dose)This compound (30 mg) (mean ± SD)Placebo (mean ± SD)P-valueReference(s)
Change from Baseline in MSCS Score -0.97 ± 0.78-0.47 ± 0.71< .001
Treatment Outcome Score (TOS) 55.5 ± 46.520.0 ± 58.9< .001
Table 2: Clinical Efficacy Data from Integrated Analysis of EDEMA3® and EDEMA4® Trials.

Signaling Pathway Visualization

The following diagram illustrates the pathophysiology of the kallikrein-kinin system in HAE and the specific point of intervention for this compound.

HAE_Pathway cluster_activation Kallikrein-Kinin Cascade FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation PreK Prekallikrein PK Plasma Kallikrein PreK->PK Cleavage PK->FXIIa Amplification Feedback HMWK High-Molecular-Weight Kininogen (HMWK) BK Bradykinin HMWK->BK Cleavage B2R Bradykinin B2 Receptor (on Endothelial Cells) BK->B2R Edema ↑ Vascular Permeability (Angioedema) B2R->Edema C1INH C1-Inhibitor (Deficient in HAE) C1INH->FXIIa C1INH->PK This compound This compound This compound->PK

Caption: The Kallikrein-Kinin cascade in HAE and point of inhibition by this compound.

Experimental Protocols

Plasma Kallikrein Activity Assay (Chromogenic Method)

This protocol describes a method for determining the activity of plasma kallikrein in plasma samples by measuring the cleavage of a synthetic chromogenic substrate.

Objective: To quantify the enzymatic activity of plasma kallikrein.

Principle: Active plasma kallikrein catalyzes the hydrolysis of a chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302). This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity.

Materials:

  • Specimen: Citrated human plasma.

  • Reagents:

    • Tris Buffer (e.g., 0.05 M, pH 7.8).

    • Prekallikrein Activator (e.g., human Factor XIIa).

    • Chromogenic Substrate S-2302 (reconstituted in distilled water).

    • Stop Solution (e.g., 20% Acetic Acid or 2% Citric Acid).

  • Equipment:

    • Microplate reader with a 405 nm filter.

    • 37°C incubator or water bath.

    • Microcentrifuge tubes.

    • 96-well microplates.

Methodology:

  • Specimen Collection and Preparation:

    • Collect whole blood into tubes containing 0.1 M sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge at 2000 x g for 20 minutes at 15-25°C to separate the plasma.

    • To avoid cold activation of prekallikrein, process and use plasma within a few hours at room temperature, or immediately freeze at -20°C or below for storage. Thaw at 37°C immediately before use.

  • Assay Procedure (Acid-Stopped Method):

    • Sample Dilution: Dilute the test plasma sample in Tris Buffer. For example, mix 100 µL of test plasma with 1000 µL of buffer.

    • Activation: In a microplate well, add 25 µL of the prekallikrein activator to 50 µL of diluted plasma. Incubate for a defined period (e.g., 2 minutes) at 37°C to convert prekallikrein to kallikrein.

    • Inhibitor Addition (for inhibition studies): To measure the effect of this compound, pre-incubate the diluted plasma with varying concentrations of the inhibitor before adding the activator.

    • Substrate Reaction: Add 25 µL of pre-warmed (37°C) chromogenic substrate S-2302 to initiate the reaction.

    • Incubation: Incubate the mixture for a fixed time (e.g., 10 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Stopping the Reaction: Add 25 µL of Stop Solution (e.g., 20% acetic acid) to each well to terminate the enzymatic reaction.

    • Measurement: Read the absorbance of each well at 405 nm using a microplate reader. Prepare a plasma blank for each sample by adding the reagents in reverse order without incubation.

  • Data Analysis:

    • Subtract the absorbance of the blank from the corresponding sample reading.

    • The kallikrein activity is proportional to the change in absorbance over time (ΔOD/min) and can be calculated by comparison to a standard curve prepared with purified kallikrein or a reference plasma.

Ex Vivo Bradykinin Formation Assay (Immunoassay)

This protocol outlines a method to measure the formation of immunoreactive bradykinin (iBK) in whole blood and to assess the inhibitory effect of this compound.

Objective: To quantify bradykinin generation in a physiologically relevant matrix and demonstrate its inhibition by this compound.

Principle: Whole blood is stimulated to activate the kallikrein-kinin system. The reaction is then stopped, and proteins are precipitated. The supernatant, containing the generated kinins, is extracted, and bradykinin levels are quantified using a competitive enzyme immunoassay (EIA).

Materials:

  • Specimen: Freshly collected citrated whole blood.

  • Reagents:

    • Contact System Activator (e.g., Kontact-APTT reagent).

    • This compound or an analog (for inhibition).

    • ACE inhibitor (e.g., enalaprilat) to prevent bradykinin degradation.

    • Absolute ethanol, chilled to -20°C.

    • Bradykinin EIA kit.

  • Equipment:

    • Polypropylene tubes.

    • 37°C water bath with rotary agitation.

    • Refrigerated centrifuge (4°C).

    • Vacuum concentrator (e.g., SpeedVac).

Methodology:

  • Sample Preparation:

    • Collect venous blood into polypropylene tubes containing 0.11 M sodium citrate. Keep at room temperature with gentle agitation for no more than one hour before use.

    • For each experimental condition, transfer 800 µL of citrated blood to a fresh polypropylene tube.

    • Add an ACE inhibitor (e.g., 130 nM final concentration of enalaprilat) to all tubes to prevent kinin degradation by angiotensin-converting enzyme.

  • Inhibition and Activation:

    • For inhibition experiments, add the desired concentration of this compound to the blood and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Add the contact system activator (e.g., 20% v/v Kontact-APTT) to initiate bradykinin formation.

  • Reaction and Extraction:

    • Incubate the tubes in a 37°C water bath with mild rotary agitation (60-70 rpm) for a defined period (e.g., 5-15 minutes).

    • Stop the reaction by adding 4 mL of cold (-20°C) absolute ethanol to each tube. This precipitates most proteins and halts enzymatic activity.

    • Centrifuge the tubes at 2,400 x g for 20 minutes at 4°C.

    • Carefully collect the clear supernatant and transfer it to a new tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

  • Quantification:

    • Reconstitute the dried extracts in the EIA buffer provided with the bradykinin immunoassay kit.

    • Perform the bradykinin EIA according to the manufacturer's instructions.

    • Calculate the concentration of iBK in each sample by comparing its absorbance to a standard curve generated with known amounts of bradykinin.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chromogenic plasma kallikrein activity assay.

Assay_Workflow Start Start Collect 1. Collect Citrated Whole Blood Start->Collect Centrifuge 2. Centrifuge to Isolate Plasma Collect->Centrifuge Incubate 4. Incubate Plasma +/- Inhibitor with Activator at 37°C Centrifuge->Incubate Prepare 3. Prepare Reagents (Buffer, Activator, Substrate) Prepare->Incubate React 5. Add Chromogenic Substrate & Incubate at 37°C Incubate->React Stop 6. Add Stop Solution (e.g., Acetic Acid) React->Stop Read 7. Measure Absorbance at 405 nm Stop->Read Analyze 8. Analyze Data (Calculate Activity) Read->Analyze End End Analyze->End

Caption: Workflow for a chromogenic plasma kallikrein activity assay.

Conclusion

This compound represents a targeted therapeutic strategy for acute HAE attacks, born from a deep understanding of the disease's molecular pathophysiology. By directly and potently inhibiting plasma kallikrein, this compound effectively shuts down the overproduction of bradykinin, the ultimate mediator of angioedema. The quantitative data from biochemical assays and robust clinical trials confirm its high potency and clinical efficacy. The experimental protocols and workflows detailed herein provide a foundation for further research and development in the field of contact system-mediated inflammatory disorders.

References

Recombinant protein expression and purification of Ecallantide in Pichia pastoris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the expression and purification of Ecallantide, a recombinant Kunitz-domain peptide, using the Pichia pastoris expression system. This compound is a potent, reversible inhibitor of plasma kallikrein and is utilized in the treatment of acute attacks of hereditary angioedema (HAE)[1][2][3]. The methylotrophic yeast P. pastoris serves as a highly effective host for producing this 60-amino acid polypeptide, ensuring proper folding and secretion[3][4][5].

This compound and its Mechanism of Action

This compound is a small recombinant protein, with a molecular weight of 7054 Da, synthesized in the yeast Pichia pastoris[3]. It functions by specifically and reversibly binding to plasma kallikrein, thereby blocking its active site[3][4]. This inhibition prevents the conversion of high-molecular-weight kininogen (HMWK) to bradykinin[3][6][7]. In hereditary angioedema, a deficiency in C1 esterase inhibitor leads to unregulated plasma kallikrein activity and excessive bradykinin production, which in turn causes increased vascular permeability and localized swelling[2][4]. By inhibiting kallikrein, this compound effectively reduces bradykinin levels, mitigating the symptoms of acute HAE attacks[6].

Ecallantide_Mechanism_of_Action C1_INH C1-INH Deficiency (in HAE) Kallikrein Plasma Kallikrein (Active) C1_INH->Kallikrein Leads to Unregulated Activity HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin (Excess) HMWK->Bradykinin Conversion Angioedema Angioedema (Swelling, Pain) Bradykinin->Angioedema Causes This compound This compound This compound->Kallikrein Inhibits Fermentation_Workflow Inoculum Inoculum Preparation (BMGY Medium) Bioreactor Bioreactor (Basal Salts Medium) Inoculum->Bioreactor Glycerol_Batch Glycerol Batch Phase (Biomass Accumulation) Bioreactor->Glycerol_Batch Glycerol_Fed_Batch Glycerol Fed-Batch Phase (High-Density Growth) Glycerol_Batch->Glycerol_Fed_Batch Glycerol Depletion Methanol_Induction Methanol Induction Phase (this compound Expression) Glycerol_Fed_Batch->Methanol_Induction Biomass Target Reached Harvest Cell Harvest (Centrifugation) Methanol_Induction->Harvest Supernatant Supernatant Collection (for Purification) Harvest->Supernatant Purification_Workflow Supernatant Clarified Supernatant Capture Capture Step (e.g., Cation Exchange) Supernatant->Capture Filtration1 Buffer Exchange/ Concentration Capture->Filtration1 Intermediate Intermediate Purification (e.g., Hydrophobic Interaction) Filtration2 Buffer Exchange/ Concentration Intermediate->Filtration2 Polishing Polishing Step (e.g., Size Exclusion) Sterile_Filtration Sterile Filtration & Formulation Polishing->Sterile_Filtration Final_Product Purified this compound Filtration1->Intermediate Filtration2->Polishing Sterile_Filtration->Final_Product

References

Methodological & Application

Application Notes and Protocols for In Vitro Kallikrein Inhibition Assay Using Ecallantide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecallantide is a potent and selective recombinant human protein that acts as a reversible inhibitor of plasma kallikrein.[1][2][3][4] By binding to plasma kallikrein, this compound blocks the conversion of high-molecular-weight (HMW) kininogen to bradykinin, a key mediator of inflammation, vasodilation, and increased vascular permeability.[1][2][3] This mechanism of action makes this compound an effective therapeutic for conditions characterized by excessive bradykinin production, such as Hereditary Angioedema (HAE).[1][5] These application notes provide a detailed protocol for an in vitro chromogenic assay to determine the inhibitory activity of this compound on plasma kallikrein.

Principle of the Assay

The in vitro kallikrein inhibition assay is based on the enzymatic activity of plasma kallikrein on a synthetic chromogenic substrate. Plasma kallikrein cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the enzymatic activity of kallikrein is reduced, leading to a decrease in the rate of chromophore release. The extent of inhibition is proportional to the concentration of the inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound against plasma kallikrein has been determined in various studies. The following table summarizes key quantitative data.

ParameterValueReference
Inhibitory Constant (Ki)25 pM[1][2][4]
Molecular Weight7054 Da[4]

Experimental Protocols

Materials and Reagents
  • This compound: (Kalbitor®) Reconstitute as per manufacturer's instructions. Prepare serial dilutions in assay buffer.

  • Human Plasma Kallikrein: Purified, active enzyme.

  • Chromogenic Kallikrein Substrate: e.g., H-D-Pro-Phe-Arg-pNA (S-2302). Prepare a stock solution in sterile distilled water.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 361 mM NaCl, pH 7.8 at 25°C).[6]

  • Reaction Stop Solution: 20% Acetic Acid or 2% Citric Acid.[7]

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

  • Incubator: Set to 37°C.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a working solution of human plasma kallikrein in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a series of this compound dilutions in assay buffer to generate a dose-response curve. A typical concentration range might be from 1 pM to 100 nM.

    • Prepare the chromogenic substrate at a working concentration. The optimal concentration should be at or below the Km value for the enzyme to accurately determine competitive inhibition.[8]

  • Assay Protocol (Acid-Stopped Method): [7]

    • Add 20 µL of assay buffer (for control) or 20 µL of this compound dilution to the wells of a 96-well plate.

    • Add 20 µL of the human plasma kallikrein working solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Incubate the plate at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding 20 µL of the stop solution (e.g., 20% acetic acid) to each well.

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of kallikrein inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance with Inhibitor / Absorbance of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Kallikrein-Kinin System and this compound's Mechanism of Action

Kallikrein_Kinin_System cluster_pathway Kallikrein-Kinin System cluster_inhibition Inhibition by this compound HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage Vasodilation Vasodilation & Increased Permeability Bradykinin->Vasodilation Leads to Kallikrein Plasma Kallikrein Kallikrein->HMWK This compound This compound This compound->Inhibition Inhibition->Kallikrein

Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.

Experimental Workflow for In Vitro Kallikrein Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Kallikrein solution - Substrate solution start->prep_reagents add_inhibitor Add this compound or Buffer (Control) to Plate prep_reagents->add_inhibitor add_enzyme Add Plasma Kallikrein add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound's inhibitory effect on kallikrein.

References

Application Notes and Protocols for Ecallantide Dosage Calculation in Animal Models of Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of ecallantide in preclinical animal models of angioedema. The protocols outlined below are based on a synthesis of existing literature and are intended to aid in the design and execution of robust in vivo studies.

Introduction to this compound and its Mechanism of Action

This compound is a potent and specific inhibitor of plasma kallikrein, a serine protease that plays a critical role in the pathophysiology of bradykinin-mediated angioedema.[1][2] Hereditary Angioedema (HAE) is often caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to unregulated activation of the contact system and excessive production of bradykinin.[1][3] Bradykinin is a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling of angioedema.[1][3] this compound works by binding to plasma kallikrein and blocking its ability to cleave high-molecular-weight kininogen (HMWK) into bradykinin, thereby mitigating the inflammatory cascade.[1][2]

This compound Product Information

This compound is commercially available as Kalbitor®, a sterile, preservative-free solution for subcutaneous injection.[3][4]

Table 1: this compound (Kalbitor®) Formulation Details [3][4]

ParameterValue
Concentration10 mg/mL
FormulationClear, colorless solution
pHApproximately 7.0
StorageRefrigerate at 2°C to 8°C (36°F to 46°F), protect from light. Vials removed from refrigeration can be stored below 30°C (86°F) and used within 14 days.

Dosage Calculation for Animal Models

Direct dose-response studies of this compound in various animal models of angioedema are not extensively published. Therefore, a common and accepted method for estimating an appropriate starting dose is through allometric scaling from the known human dose.

The recommended human dose of this compound is 30 mg administered subcutaneously.[1][3][4] For a standard 70 kg human, this equates to approximately 0.43 mg/kg.

Allometric Scaling for Dose Conversion

Allometric scaling converts doses between species based on body surface area, which is a more accurate method than simple weight-based conversion. The formula for converting a human equivalent dose (HED) to an animal dose is:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor.

Table 2: Km Factors for Dose Conversion Between Species [5]

SpeciesBody Weight (kg)Km
Human7037
Mouse0.023
Rat0.156
Guinea Pig0.48
Rabbit1.812
Dog1020

Calculated this compound Doses for Various Animal Models (based on 0.43 mg/kg Human Dose)

Table 3: Estimated this compound Doses for Animal Models

Animal ModelCalculationEstimated Dose (mg/kg)
Mouse 0.43 mg/kg * (37/3)~5.3 mg/kg
Rat 0.43 mg/kg * (37/6)~2.6 mg/kg
Guinea Pig 0.43 mg/kg * (37/8)~2.0 mg/kg
Rabbit 0.43 mg/kg * (37/12)~1.3 mg/kg
Dog 0.43 mg/kg * (37/20)~0.8 mg/kg

Note on Dose Selection: These calculated doses should be considered as starting points for dose-ranging studies. The optimal dose may vary depending on the specific animal model, the method of angioedema induction, and the desired therapeutic effect. It is recommended to test a range of doses (e.g., a half-log or full-log dose escalation) to determine the most effective and well-tolerated dose for your specific experimental conditions.

For instance, in a murine model of hereditary angioedema, a single dose of 100 µg (approximately 5 mg/kg for a 20g mouse) was shown to be effective. This aligns well with the allometrically scaled dose. Toxicity studies in rats have used subcutaneous doses up to 25 mg/kg without observable effects on fertility, and intravenous doses up to 25 mg/kg were identified as an approximate lethal dose.[2]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound (Kalbitor®) 10 mg/mL solution

  • Sterile, pyrogen-free saline (0.9% NaCl) for injection

  • Sterile syringes and needles (e.g., 27-30 gauge for subcutaneous injection, depending on the animal)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Visually inspect the this compound vial for particulate matter and discoloration. The solution should be clear and colorless.[3]

  • Based on the calculated dose and the number of animals, determine the total volume of this compound solution required.

  • If necessary, dilute the this compound solution with sterile saline to achieve the desired final concentration for accurate dosing, especially for smaller animals. All dilutions should be performed under aseptic conditions.

  • Draw the calculated volume of the prepared this compound solution into a sterile syringe fitted with an appropriate needle for the intended route of administration and animal species.

Animal Models of Angioedema

This is a widely used and reproducible model of acute inflammation that involves mediators also implicated in angioedema, such as bradykinin.[6][7][8][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • This compound solution (prepared as in 4.1)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Administer this compound (e.g., at the calculated dose of ~2.6 mg/kg) or vehicle control via subcutaneous or intravenous injection at a specified time before carrageenan challenge (e.g., 30-60 minutes).

  • Induce edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.

Direct administration of bradykinin can be used to model the vascular permeability changes seen in angioedema.

Materials:

  • Mice, rats, or guinea pigs

  • Bradykinin solution in sterile saline

  • Evans blue dye (for assessing vascular permeability)

  • This compound solution (prepared as in 4.1)

Procedure:

  • Administer this compound or vehicle control at the desired dose and route.

  • After a predetermined time, administer Evans blue dye intravenously to the animals.

  • Subsequently, inject bradykinin intradermally or subcutaneously at a specific site.

  • After a set period, euthanize the animals and excise the skin at the injection site.

  • Quantify the amount of Evans blue dye extravasation in the tissue to assess the degree of vascular permeability. This can be done spectrophotometrically after extracting the dye from the tissue.

Genetically modified mouse models lacking the C1-inhibitor gene (Serping1-/-) provide a more physiologically relevant model of hereditary angioedema.

Materials:

  • C1-inhibitor deficient mice

  • This compound solution (prepared as in 4.1)

  • Method for inducing an angioedema attack (e.g., mechanical trauma, injection of a trigger substance)

  • Method for assessing edema (e.g., visual scoring, measurement of swelling, vascular permeability assays)

Procedure:

  • Administer this compound or vehicle control to the C1-inhibitor deficient mice.

  • Induce an angioedema attack using a validated method for the specific mouse strain.

  • Monitor the animals for the development of angioedema symptoms.

  • Assess the severity and duration of the angioedema attack in the this compound-treated group compared to the control group.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the observed effects.

Table 4: Example Data Table for Carrageenan-Induced Paw Edema Study

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control--
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Positive Control(e.g., Indomethacin)

Visualizations

Signaling Pathway

Kallikrein_Kinin_System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage Angioedema Angioedema (Increased Vascular Permeability) Bradykinin->Angioedema Activation PlasmaKallikrein Plasma Kallikrein PlasmaKallikrein->HMWK This compound This compound This compound->PlasmaKallikrein Inhibition

Caption: Mechanism of action of this compound in the kallikrein-kinin system.

Experimental Workflow

Experimental_Workflow Start Start: Acclimatize Animals Baseline Measure Baseline Paw Volume Start->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Induction Induce Angioedema (e.g., Carrageenan Injection) Treatment->Induction Measurement Measure Paw Volume at Time Intervals Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End Analysis->End

Caption: Workflow for a carrageenan-induced paw edema experiment.

Logical Relationship for Dose Selection

Dose_Selection HumanDose Known Human Dose (0.43 mg/kg) AllometricScaling Allometric Scaling (Body Surface Area) HumanDose->AllometricScaling CalculatedDose Calculate Starting Dose for Selected Animal AllometricScaling->CalculatedDose AnimalModel Select Animal Model AnimalModel->AllometricScaling DoseRange Design Dose-Ranging Study (e.g., 0.5x, 1x, 2x) CalculatedDose->DoseRange OptimalDose Determine Optimal Effective Dose DoseRange->OptimalDose

Caption: Decision process for selecting this compound doses in animal models.

References

Application Notes and Protocols: Ecallantide for Studying Bradykinin-Mediated Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kallikrein-kinin system (KKS) is a critical proteolytic cascade involved in inflammation, coagulation, and blood pressure regulation.[1][2] A key effector molecule of this system is bradykinin, a potent vasoactive peptide that mediates inflammatory responses primarily through the bradykinin B2 receptor (B2R).[3][4] Dysregulation of the KKS, leading to excessive bradykinin production, is implicated in various inflammatory conditions, most notably hereditary angioedema (HAE).[5][6] Ecallantide is a potent and selective, reversible inhibitor of plasma kallikrein, the primary enzyme responsible for generating bradykinin from high-molecular-weight kininogen (HMWK).[2][7][8] This property makes this compound an invaluable tool for researchers studying the precise role of the plasma kallikrein-bradykinin axis in inflammatory and pathological processes. These application notes provide detailed protocols for utilizing this compound in in vitro, ex vivo, and in vivo models to investigate bradykinin-mediated signaling.

Mechanism of Action

This compound is a 60-amino-acid recombinant protein that functions as a specific and high-affinity inhibitor of plasma kallikrein.[2][7] It binds directly to the active site of plasma kallikrein, preventing the proteolytic cleavage of HMWK.[2][8] This blockade halts the production of bradykinin, thereby attenuating its downstream effects, which include increased vascular permeability, vasodilation, and pain.[1][3] By inhibiting plasma kallikrein, this compound also disrupts a positive feedback loop where plasma kallikrein can activate Factor XII, leading to further kallikrein generation.[2][7]

Bradykinin_Pathway_Inhibition FXII Factor XII (Hageman Factor) FXIIa Factor XIIa FXII->FXIIa Contact Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein FXIIa->Kallikrein Activation Kallikrein->FXIIa Feedback Activation HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds Inflammation Inflammation (↑ Vascular Permeability, Vasodilation, Pain) B2R->Inflammation Activates This compound This compound This compound->Kallikrein Inhibits

Caption: Bradykinin pathway and this compound's inhibition point.

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound, facilitating its effective use in experimental design.

ParameterValueSpeciesNotesReference
Target Plasma KallikreinHumanA serine protease in the KKS.[1][8]
Mechanism Reversible, Competitive InhibitorHumanBinds to the active site of plasma kallikrein.[2][5][7]
Inhibitory Constant (Ki) 25 pMHumanDemonstrates very high affinity for its target.[2][5][7]
Molecular Weight 7054.0 DaN/ARecombinant 60-amino-acid protein.[2]
Plasma Half-life ~2 hoursHumanFollowing subcutaneous administration.[9]

Experimental Protocols

Application 1: Ex Vivo Analysis of Bradykinin Generation in Plasma

This protocol allows for the study of bradykinin release in a physiologically relevant matrix (plasma) and the assessment of this compound's inhibitory effect.

Objective: To measure the ability of this compound to inhibit contact-activated bradykinin generation in human plasma.

Materials:

  • This compound (Kalbitor®)

  • Human citrated plasma (from healthy volunteers or patients)

  • Contact activator (e.g., Kontact-APTT™, dextran sulfate)[10][11]

  • Protease inhibitor cocktail (for sample quenching)[12]

  • Bradykinin ELISA kit or LC-MS/MS system for quantification[10][13]

  • Incubator/water bath at 37°C

  • Microcentrifuge

Protocol:

  • Plasma Preparation: Thaw frozen citrated plasma at room temperature. Keep on ice until use.

  • This compound Dilution: Prepare a stock solution of this compound and create serial dilutions in a suitable buffer (e.g., PBS) to achieve the desired final concentrations for testing (e.g., 0.1 pM to 100 nM).

  • Incubation: In a microcentrifuge tube, combine 90 µL of plasma with 5 µL of the this compound dilution (or buffer for control). Pre-incubate for 15 minutes at 37°C.

  • Activation: Initiate the contact pathway by adding 5 µL of the contact activator (e.g., Kontact-APTT™ at 2% v/v).[14] Mix gently.

  • Reaction: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes) to create a time course of bradykinin generation.[10]

  • Quenching: Stop the reaction at each time point by transferring an aliquot into a tube containing a protease inhibitor cocktail to prevent further bradykinin generation or degradation.[12] Place immediately on ice.

  • Bradykinin Quantification: Process the quenched samples according to the manufacturer's protocol for the selected bradykinin ELISA kit or prepare for analysis by LC-MS/MS.[13][14]

  • Data Analysis: Plot bradykinin concentration versus time for each this compound concentration. Calculate the IC50 value of this compound by plotting the rate of bradykinin formation (or the amount at a fixed time point) against the log of the this compound concentration.

Ex_Vivo_Workflow start Start prep Prepare Plasma & This compound Dilutions start->prep incubate Pre-incubate Plasma with this compound prep->incubate activate Add Contact Activator (e.g., Dextran Sulfate) incubate->activate react Incubate at 37°C (Time Course) activate->react quench Quench Aliquots with Protease Inhibitors react->quench measure Quantify Bradykinin (ELISA or LC-MS/MS) quench->measure analyze Data Analysis (IC50 Calculation) measure->analyze end End analyze->end

Caption: General workflow for ex vivo bradykinin generation assays.
Application 2: In Vitro Cell-Based B2 Receptor Activation Assay

This protocol assesses the downstream functional consequences of bradykinin signaling and how they are prevented by upstream inhibition of its production by this compound.

Objective: To demonstrate that this compound inhibits bradykinin-induced B2 receptor activation in a cell-based model by preventing bradykinin formation.

Materials:

  • HEK293 or CHO cells stably expressing the human bradykinin B2 receptor.[15]

  • Cell culture medium (e.g., DMEM with 10% FBS).[15]

  • Calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 6 Assay Kit).[15]

  • Human plasma (as the source of kallikrein and HMWK)

  • Contact activator (e.g., dextran sulfate)

  • This compound

  • Fluorescence plate reader (e.g., FlexStation)

Protocol:

  • Cell Culture: Culture the B2R-expressing cells in appropriate flasks. Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.[15]

  • Plasma Reaction Mixture: In separate tubes, prepare a reaction mixture containing human plasma, the contact activator, and either this compound (at various concentrations) or a vehicle control. Incubate this mixture for a set time (e.g., 20 minutes) at 37°C to allow for bradykinin generation.

  • Dye Loading: On the day of the assay, remove the culture medium from the cells and load them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[15]

  • Assay:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the pre-incubated plasma reaction mixtures (from step 2) to the appropriate wells.

    • Immediately measure the change in intracellular calcium concentration by monitoring fluorescence (e.g., excitation at 485 nm, emission at 525 nm).[15]

  • Controls:

    • Positive Control: Add a known concentration of exogenous bradykinin to dye-loaded cells to confirm B2R functionality and determine the maximal response.

    • Negative Control: Add a plasma mixture that was not activated (no contact activator) to control for baseline effects.

  • Data Analysis: The increase in fluorescence intensity corresponds to B2 receptor activation. Plot the peak fluorescence response against the log of the this compound concentration used in the plasma reaction mixture to determine the IC50 of this compound for inhibiting the generation of functional bradykinin.

Application 3: In Vivo Model of Bradykinin-Mediated Inflammation

This protocol describes a general framework for using this compound in an animal model of inflammation where the kallikrein-kinin system is implicated, such as carrageenan-induced paw edema.

Objective: To evaluate the efficacy of this compound in reducing inflammation in an in vivo model.

Materials:

  • Rodents (e.g., Wistar rats or C57BL/6 mice)

  • This compound

  • Inflammatory agent (e.g., λ-Carrageenan, 1% w/v in sterile saline)

  • Vehicle control (sterile saline or PBS)

  • Plethysmometer (for measuring paw volume) or calipers

  • Subcutaneous injection supplies

Protocol:

  • Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., n=6-8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Carrageenan

    • Group 3: this compound (e.g., 1 mg/kg) + Carrageenan

    • Group 4: this compound (e.g., 10 mg/kg) + Carrageenan

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection 30-60 minutes prior to the inflammatory challenge. The dose and timing may need to be optimized.

  • Induction of Inflammation: Induce localized inflammation by injecting a small volume (e.g., 50 µL) of 1% carrageenan into the sub-plantar surface of the right hind paw. Inject the contralateral paw with saline as an internal control.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement. Compare the mean paw edema between the this compound-treated groups and the vehicle + carrageenan group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in paw swelling in the this compound groups indicates inhibition of the inflammatory pathway.

In_Vivo_Workflow start Start acclimate Animal Acclimatization & Grouping start->acclimate baseline Measure Baseline Paw Volume acclimate->baseline administer Administer this compound or Vehicle (s.c.) baseline->administer induce Induce Inflammation (Sub-plantar Carrageenan) administer->induce measure Measure Paw Volume (Time Course: 1-24h) induce->measure analyze Calculate % Edema & Statistical Analysis measure->analyze end End analyze->end

References

Application Notes and Protocols: Ecallantide in ACE Inhibitor-Induced Angioedema Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ecallantide in the investigation of Angiotensin-Converting Enzyme (ACE) inhibitor-induced angioedema (ACEI-AE). It covers the mechanism of action, summarizes clinical trial data, and provides standardized experimental protocols.

Introduction

Angiotensin-Converting Enzyme (ACE) inhibitors are a widely used class of drugs for hypertension and heart failure. A significant and potentially life-threatening side effect is angioedema, occurring in 0.1% to 0.7% of patients.[1] ACEI-AE is primarily mediated by the accumulation of bradykinin, a potent vasodilator that increases vascular permeability.[2][3] Unlike allergic angioedema, ACEI-AE does not respond to conventional therapies like antihistamines, corticosteroids, or epinephrine.[3] This has led to research into bradykinin-pathway-specific treatments. This compound, a recombinant plasma kallikrein inhibitor, is one such agent investigated for its potential to treat ACEI-AE by reducing the production of bradykinin.[2][4][5]

Mechanism of Action of this compound in ACEI-AE

ACE inhibitors block the conversion of angiotensin I to angiotensin II and are also responsible for the degradation of bradykinin. By inhibiting this degradation, ACE inhibitors lead to an accumulation of bradykinin. Plasma kallikrein is a protease that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[4][5] this compound is a potent and selective inhibitor of plasma kallikrein, thereby blocking the production of bradykinin and mitigating the inflammatory cascade that leads to angioedema.[4][5]

G cluster_0 Normal Bradykinin Metabolism cluster_1 ACE Inhibitor-Induced Angioedema HMWK High-Molecular-Weight Kininogen PK Plasma Kallikrein Bradykinin Bradykinin PK->Bradykinin Cleavage ACE ACE Bradykinin->ACE Degradation Receptor Bradykinin B2 Receptor Bradykinin->Receptor Inactive Inactive Metabolites ACE->Inactive Vaso Vasodilation & Increased Permeability Receptor->Vaso ACEi ACE Inhibitor ACE_I ACE_I ACEi->ACE_I Inhibition Bradykinin_A Bradykinin (Accumulation) Angioedema Angioedema Bradykinin_A->Angioedema Excessive Signaling This compound This compound PK_I Plasma Kallikrein This compound->PK_I Inhibition PK_I->Bradykinin_A Cleavage

Caption: Signaling pathway in ACE inhibitor-induced angioedema and the inhibitory action of this compound.

Application in Clinical Research

This compound has been evaluated in Phase II clinical trials for the treatment of acute ACEI-AE, though results have been mixed. The primary goal of these studies was to determine if this compound could lead to a faster resolution of symptoms and eligibility for discharge from the emergency department (ED).

Data Presentation

Table 1: Summary of this compound Clinical Trials in ACEI-AE

StudyPhaseNo. of Patients (Analyzed)Dosage(s)Primary EndpointKey Outcomes
Bernstein et al. (NCT01036659) [2]II50 (26 this compound, 24 Placebo)30 mg SCMeet ED discharge criteria within 4 hoursThis compound: 31% (8/26) met endpoint.Placebo: 21% (5/24) met endpoint.Difference of 10% (not statistically significant).
Lewis et al. [6]II7610 mg, 30 mg, or 60 mg SCMeet ED discharge criteria within 6 hoursThis compound (10mg): 85% met endpoint.This compound (30mg): 89% met endpoint.This compound (60mg): 89% met endpoint.Placebo: 72% met endpoint.Differences not statistically significant; study halted for futility.

Experimental Protocols

The following is a generalized protocol for a clinical trial investigating this compound for ACEI-AE, based on methodologies from published studies.[2][6]

Study Design

A multicenter, randomized, triple-blind (patient, physician, statistician), placebo-controlled trial.[2]

Patient Population

Inclusion Criteria:

  • Adult patients (≥18 years) presenting to an ED.

  • Clinical diagnosis of acute angioedema.

  • Current use of an ACE inhibitor.

  • Onset of symptoms within a specified timeframe (e.g., 24 hours).

Exclusion Criteria:

  • Presence of urticaria or pruritus.

  • History of hereditary or acquired angioedema.

  • Use of other investigational drugs within 30 days.

  • Known allergy to this compound or its components.

  • Severe, life-threatening symptoms requiring immediate intubation.

Intervention
  • Patients are randomized to receive either this compound or a matching placebo.

  • The standard dose investigated is 30 mg of this compound, administered as three separate 1 mL (10 mg) subcutaneous injections in the abdomen or thigh.[7]

  • All patients may receive standard supportive care as deemed necessary by the treating physician (excluding therapies that could confound results).

Endpoints and Assessments

Primary Efficacy Endpoint:

  • The proportion of patients meeting predefined criteria for being eligible for discharge from the ED within a set time frame (e.g., 4 or 6 hours) after administration of the study drug.[2][6]

Discharge Eligibility Criteria: [6][8]

  • Improvement of edema.

  • Stable vital signs.

  • Absence of stridor, dyspnea, or use of accessory respiratory muscles.

  • Absence of drooling and ability to drink without difficulty.

Secondary Endpoints:

  • Time to onset of symptom improvement.

  • Change from baseline in a standardized angioedema severity score.

  • Rate of adverse events and serious adverse events.

  • Need for additional medical intervention, including intubation.

Experimental Workflow

G cluster_workflow Clinical Trial Workflow cluster_treatment Treatment Arms Start Patient Presents to ED with Angioedema Screening Screening for Inclusion/Exclusion Criteria Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization This compound This compound Arm Administer 30mg SC this compound + Standard Care Randomization->this compound Group A Placebo Placebo Arm Administer Placebo SC + Standard Care Randomization->Placebo Group B Assessment Assess Endpoints at Pre-specified Timepoints (e.g., hourly for 6 hours) This compound->Assessment Placebo->Assessment Analysis Data Analysis: Compare Primary & Secondary Endpoints Between Arms Assessment->Analysis

Caption: Generalized workflow for a randomized controlled trial of this compound in ACEI-AE.

Biomarkers in ACEI-AE Research

While not a direct application of this compound, understanding the underlying pathophysiology of ACEI-AE is crucial for drug development. Recent research has focused on identifying biomarkers that may predispose individuals to this adverse event. Studies have suggested that elevated plasma levels of Vascular Endothelial Growth Factor A (VEGF-A), VEGF-C, and secreted phospholipase A2 (sPLA2) may indicate a basal predisposition to increased vascular permeability in patients who develop ACEI-AE.[9] Future research could explore whether this compound treatment has an effect on these or other potential biomarkers.

Discussion and Future Directions

The clinical trial results for this compound in the broad population of patients with ACEI-AE have been disappointing, showing no significant benefit over placebo.[3][6][10] This may be due to the high rate of spontaneous resolution in patients with mild to moderate angioedema.[6]

Future research protocols should consider:

  • Enriching the study population: Focusing on patients with more severe presentations of ACEI-AE where a treatment effect might be more apparent.[6]

  • Alternative endpoints: Investigating endpoints beyond time to discharge, such as time to complete symptom resolution or changes in specific anatomical swelling scores.

  • Combination therapy: Exploring this compound in combination with other agents that have different mechanisms of action.

  • Biomarker stratification: Using biomarkers to identify a subset of patients who are most likely to respond to kallikrein inhibition.

Conclusion

This compound acts by inhibiting plasma kallikrein, a key enzyme in the production of bradykinin, the primary mediator of ACEI-AE. While this provides a strong mechanistic rationale for its use, Phase II clinical trials have not demonstrated a significant clinical benefit in the general ACEI-AE population. The provided protocols and data serve as a foundation for researchers to design more targeted studies, potentially focusing on severe cases or biomarker-defined patient subgroups, to further elucidate the potential role of this compound in managing this challenging clinical condition.

References

Application Notes and Protocols for Ecallantide Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecallantide is a potent, selective, and reversible inhibitor of human plasma kallikrein, a key enzyme in the kallikrein-kinin system.[1][2][3] It is a 60-amino-acid recombinant protein produced in Pichia pastoris yeast.[1][4][5] By inhibiting plasma kallikrein, this compound blocks the conversion of high-molecular-weight (HMW) kininogen to bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and pain associated with conditions like hereditary angioedema (HAE).[2][6][7] These application notes provide detailed protocols for the preparation and use of this compound solutions in a laboratory setting.

Physicochemical and Pharmacokinetic Properties of this compound

Proper preparation of this compound solutions requires an understanding of its fundamental properties. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₀₅H₄₄₂N₈₈O₉₁S₈ [2][6]
Average Molecular Weight 7054.0 Da [2][4][5]
Amino Acid Residues 60 [1][6]
Inhibitory Constant (Ki) 25 pM (for plasma kallikrein) [1][2][6]

| Formulation pH | ~7.0 |[8] |

Table 2: Pharmacokinetic Parameters (Single 30 mg Subcutaneous Dose in Healthy Subjects)

Parameter Value (Mean ± SD) Reference
Peak Plasma Concentration (Cmax) 586 ± 106 ng/mL [1][4][8]
Time to Peak Concentration (Tmax) ~2 to 3 hours [1][4][8]
Area Under the Curve (AUC) 3017 ± 402 ng*hr/mL [1][4][8]
Elimination Half-Life 2.0 ± 0.5 hours [4][8]

| Volume of Distribution | 26.4 ± 7.8 L |[1][4] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

For laboratory use, this compound is often supplied in a lyophilized (freeze-dried) powder form to ensure stability. Aseptic technique is critical to prevent contamination.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water (e.g., Water for Injection, WFI), sterile Phosphate-Buffered Saline (PBS), or another buffer as recommended by the supplier

  • Sterile, low-protein-binding polypropylene tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the chosen reconstitution solvent to equilibrate to room temperature for 15-30 minutes before opening.[9]

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 30 seconds) to ensure the entire lyophilized pellet is at the bottom of the vial.[9][10]

  • Solvent Addition: Using a calibrated micropipette, carefully add the pre-determined volume of sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Avoid forceful jetting of the solvent directly onto the pellet to minimize foaming.

  • Dissolution: Gently swirl the vial or rock it slowly to dissolve the contents.[11] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.[9] If necessary, gentle vortexing can be applied. Avoid vigorous shaking, as this can cause protein denaturation.[9]

  • Final Centrifugation: Briefly centrifuge the vial again to collect the entire solution at the bottom.

  • Aliquoting and Storage:

    • For short-term storage (days to a week), store the reconstituted stock solution at 2°C to 8°C.[1]

    • For long-term storage, aliquot the stock solution into sterile, low-protein-binding polypropylene tubes in volumes no smaller than 20 µL to prevent loss due to surface adsorption.[9]

    • Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Diagram: this compound Solution Preparation Workflow

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage lyophilized Lyophilized this compound Vial equilibrate Equilibrate to Room Temp lyophilized->equilibrate solvent Reconstitution Solvent (e.g., Sterile Water, PBS) solvent->equilibrate centrifuge1 Centrifuge Vial (Pellet Powder) equilibrate->centrifuge1 add_solvent Add Solvent to Vial centrifuge1->add_solvent dissolve Gently Mix to Dissolve add_solvent->dissolve aliquot Aliquot into Tubes dissolve->aliquot short_term Short-Term Storage (2-8°C) aliquot->short_term For immediate use long_term Long-Term Storage (-20°C to -80°C) aliquot->long_term For future experiments

Caption: Workflow for reconstituting and storing lyophilized this compound.

Protocol 2: In Vitro Plasma Kallikrein Inhibition Assay

This protocol describes a chromogenic assay to determine the inhibitory activity of this compound on plasma kallikrein. The assay measures the ability of this compound to block the enzymatic activity of kallikrein on a specific chromogenic substrate.

Materials:

  • Reconstituted this compound stock solution

  • Human plasma kallikrein enzyme

  • Chromogenic kallikrein substrate (e.g., D-Pro-Phe-Arg-p-nitroanilide)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to generate a dose-response curve (e.g., ranging from 1 pM to 100 nM).

    • Dilute the human plasma kallikrein in assay buffer to a working concentration (the optimal concentration should be determined empirically to yield a linear reaction rate).

    • Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of each this compound dilution (or vehicle control) to the appropriate wells.

    • Add 160 µL of the plasma kallikrein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the chromogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Kallikrein Inhibition Assay Workflow

G cluster_plate Assay Plate Setup (96-well) cluster_read Data Acquisition cluster_analysis Analysis step1 1. Add this compound Dilutions (or Vehicle Control) step2 2. Add Plasma Kallikrein step1->step2 step3 3. Incubate (37°C, 15 min) step2->step3 step4 4. Add Chromogenic Substrate step3->step4 step5 5. Read Absorbance (405 nm) Kinetic Mode step4->step5 step6 6. Calculate Reaction Rates step5->step6 step7 7. Plot Dose-Response Curve step6->step7 step8 8. Determine IC50 Value step7->step8

Caption: Experimental workflow for an in vitro plasma kallikrein inhibition assay.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by directly intervening in the plasma kallikrein-kinin system. Unregulated activation of this system leads to the overproduction of bradykinin, a key mediator of inflammation and increased vascular permeability.[12][13]

Diagram: this compound's Inhibition of the Kallikrein-Kinin System

G HMWK HMW Kininogen Bradykinin Bradykinin HMWK->Bradykinin PK Prekallikrein PKa Plasma Kallikrein (PKa) (Active Enzyme) PK->PKa PKa->HMWK Cleaves PKa->PK Positive Feedback Symptoms ↑ Vascular Permeability (Edema, Pain, Inflammation) Bradykinin->Symptoms This compound This compound This compound->PKa Inhibits FXIIa Factor XIIa FXIIa->PK Activates

Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.

References

Application Notes and Protocols for the Use of Ecallantide in Ex Vivo Plasma Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecallantide (Kalbitor®) is a potent, specific, and reversible inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS).[1][2][3] It is a 60-amino acid recombinant protein, originally developed through phage display technology.[4] The primary therapeutic use of this compound is for the treatment of acute attacks of hereditary angioedema (HAE), a genetic disorder characterized by a deficiency in C1-esterase inhibitor, leading to unregulated plasma kallikrein activity and excessive bradykinin production.[3][5] Bradykinin is a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling associated with HAE.[2] By inhibiting plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby mitigating the symptoms of HAE.[2][5]

These application notes provide detailed protocols for the use of this compound in ex vivo plasma assays to study its inhibitory effects on the kallikrein-kinin system. The provided methodologies are essential for researchers investigating the pharmacodynamics of this compound and other kallikrein inhibitors, as well as for professionals in drug development working on novel therapies for bradykinin-mediated diseases.

Mechanism of Action: The Kallikrein-Kinin System

The kallikrein-kinin system is a proteolytic cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation. A key event in this pathway is the activation of plasma prekallikrein to kallikrein. Plasma kallikrein then cleaves HMWK to release the vasoactive peptide bradykinin. In healthy individuals, the activity of plasma kallikrein is tightly regulated by inhibitors, primarily the C1-esterase inhibitor. In conditions like HAE, this regulation is impaired, leading to excessive bradykinin generation. This compound exerts its therapeutic effect by directly binding to and inhibiting the active site of plasma kallikrein.[1][2]

Kallikrein_Kinin_System cluster_activation Contact Activation cluster_kallikrein_activation Kallikrein-Kinin Cascade Factor_XII Factor XII Activated_Factor_XII Activated Factor XII (FXIIa) Factor_XII->Activated_Factor_XII Contact with negatively charged surfaces Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein FXIIa HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Release Vascular_Permeability Increased Vascular Permeability, Vasodilation (Angioedema) Bradykinin->Vascular_Permeability This compound This compound This compound->Kallikrein Inhibition Chromogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Plasma_Prep Prepare Citrated Human Plasma Add_Plasma Add Plasma Plasma_Prep->Add_Plasma Ecallantide_Dilutions Prepare this compound Serial Dilutions Add_this compound Add this compound/Buffer to 96-well plate Ecallantide_Dilutions->Add_this compound Add_this compound->Add_Plasma Incubate_1 Incubate (15 min, 37°C) Add_Plasma->Incubate_1 Add_Substrate Add S-2302 Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (10 min, 37°C) Add_Substrate->Incubate_2 Stop_Reaction Add Acetic Acid Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 HMWK_Cleavage_Workflow cluster_incubation Plasma Incubation cluster_sds_page Electrophoresis cluster_western_blot Western Blotting cluster_analysis_wb Analysis Plasma_this compound Incubate Plasma with This compound/Buffer (15 min, 37°C) Activate_KKS Activate with Factor XIIa (30 min, 37°C) Plasma_this compound->Activate_KKS Prepare_Samples Prepare Samples with SDS-PAGE Buffer Activate_KKS->Prepare_Samples Run_Gel Run SDS-PAGE Prepare_Samples->Run_Gel Transfer Transfer to Membrane Run_Gel->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-HMWK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Image_Blot Image Blot Detect->Image_Blot Analyze_Bands Analyze Band Intensities (Intact vs. Cleaved HMWK) Image_Blot->Analyze_Bands

References

Ecallantide Administration in Non-Human Primates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecallantide (Kalbitor®) is a potent, specific, and reversible inhibitor of plasma kallikrein, an enzyme that plays a critical role in the inflammatory cascade. By inhibiting plasma kallikrein, this compound prevents the conversion of high molecular weight (HMW) kininogen to bradykinin, a potent vasodilator that increases vascular permeability and is a key mediator of swelling and pain in conditions such as Hereditary Angioedema (HAE).[1][2] Non-human primate (NHP) studies are a crucial component of the preclinical safety assessment for biopharmaceuticals like this compound, providing vital data on pharmacokinetics, pharmacodynamics, and potential toxicity before human clinical trials. This document provides an overview of the available information on this compound and general protocols for its administration in NHP studies.

Mechanism of Action: The Kallikrein-Kinin System

This compound exerts its therapeutic effect by targeting the kallikrein-kinin system. Under normal physiological conditions, the activity of plasma kallikrein is tightly regulated. In disease states like HAE, there is uncontrolled activation of this system, leading to excessive bradykinin production. This compound binds to plasma kallikrein and blocks its active site, thereby preventing the cleavage of HMW kininogen and the subsequent release of bradykinin.

KallikreinKininSystem cluster_plasma Plasma cluster_inhibition Inhibition cluster_effects Pathophysiological Effects HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Releases Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Converts to FXIIa Factor XIIa FXIIa->Prekallikrein Activates Kallikrein->HMWK Cleaves Angioedema Angioedema (Increased Vascular Permeability, Vasodilation, Pain) Bradykinin->Angioedema Mediates This compound This compound This compound->Kallikrein Inhibits

This compound's inhibition of plasma kallikrein.

Pharmacokinetics and Toxicology in Non-Human Primates: Data Summary

While detailed quantitative data from non-human primate studies on this compound are not extensively available in the public domain, general principles of NHP toxicology and pharmacokinetic studies for monoclonal antibodies and other biologics can be applied. These studies are essential for determining the safety profile and dose-response relationship.

Note: The following tables are illustrative templates based on typical data collected in NHP studies. Specific values for this compound are not publicly available.

Table 1: Template for Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Illustrative)

ParameterSubcutaneous Administration (Dose X mg/kg)Intravenous Administration (Dose Y mg/kg)
Cmax (ng/mL) Data not availableData not available
Tmax (hr) Data not availableData not available
AUC (0-t) (nghr/mL) Data not availableData not available
AUC (0-inf) (nghr/mL) Data not availableData not available
Half-life (t½) (hr) Data not availableData not available
Clearance (CL) (mL/hr/kg) Data not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not available

Table 2: Template for Summary of Findings in a Repeat-Dose Toxicology Study of this compound in Cynomolgus Monkeys (Illustrative)

Study ParameterFindings
Dose Levels e.g., 0 (Vehicle), Low, Mid, High mg/kg/dose
Frequency e.g., Once weekly
Duration e.g., 4 weeks
Clinical Observations Data not available
Body Weight Data not available
Food Consumption Data not available
Ophthalmoscopy Data not available
Electrocardiography (ECG) Data not available
Clinical Pathology (Hematology, Coagulation, Serum Chemistry) Data not available
Macroscopic Findings (Necropsy) Data not available
Organ Weights Data not available
Histopathology Data not available
No-Observed-Adverse-Effect Level (NOAEL) Data not available

Experimental Protocols

Detailed experimental protocols for this compound administration in non-human primates are proprietary and not publicly available. However, based on standard practices for preclinical toxicology and pharmacokinetic studies of subcutaneously administered biologics in cynomolgus monkeys, a general protocol can be outlined.[3]

General Protocol for Subcutaneous Administration of this compound in a 4-Week Repeat-Dose Toxicology Study in Cynomolgus Monkeys

1. Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis).

  • Age: Young adult.

  • Sex: Equal numbers of males and females.

  • Housing: Socially housed when possible, with appropriate environmental enrichment.[4]

2. Study Design:

  • Groups: Typically four groups: a vehicle control group and three dose-level groups (low, mid, and high).

  • Animals per Group: A sufficient number of animals per sex per group to ensure statistical power.

  • Acclimation Period: A minimum of two weeks to allow for acclimatization to the facility and baseline data collection.

3. Dosing:

  • Test Article: this compound solution for injection.

  • Vehicle: A sterile, buffered solution as specified by the manufacturer.

  • Route of Administration: Subcutaneous (SC) injection.

  • Dose Volume: Calculated based on the most recent body weight.

  • Injection Sites: Rotated among designated sites (e.g., dorsal thoracic region).

  • Frequency: As determined by the pharmacokinetic profile, often once weekly for monoclonal antibodies and similar biologics.[3]

4. Sample Collection and Analysis:

  • Pharmacokinetics: Blood samples collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to determine plasma concentrations of this compound.

  • Toxicology:

    • Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.

    • Body Weights: Recorded weekly.

    • Food Consumption: Measured daily.

    • Ophthalmology: Examinations performed pre-study and near the end of the study.

    • Electrocardiography (ECG): Telemetry or sling-based recordings at baseline and specified time points.

    • Clinical Pathology: Blood and urine samples collected at baseline and at the end of the study for hematology, serum chemistry, coagulation, and urinalysis.

5. Necropsy and Histopathology:

  • At the end of the study, all animals are humanely euthanized.

  • A full macroscopic examination is performed.

  • A comprehensive list of organs and tissues is collected, weighed, and preserved for histopathological examination.

ExperimentalWorkflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase (e.g., 4 Weeks) cluster_poststudy Post-Study Phase Acclimation Animal Acclimation & Baseline Data Collection Randomization Randomization into Dose Groups Acclimation->Randomization Dosing Weekly Subcutaneous This compound Administration Randomization->Dosing Observations Daily Clinical Observations, Weekly Body Weights Dosing->Observations PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Tox_Sampling Toxicology Blood & Urine Sampling Dosing->Tox_Sampling Necropsy Necropsy & Macroscopic Examination Tox_Sampling->Necropsy Histopathology Organ Collection, Weighing, & Histopathological Analysis Necropsy->Histopathology

A generalized experimental workflow.

Conclusion

The administration of this compound in non-human primate studies is a critical step in its preclinical development. While specific quantitative data and detailed protocols are often proprietary, the established principles of NHP toxicology and pharmacokinetic testing provide a robust framework for evaluating the safety and pharmacological profile of this important therapeutic agent. The primary mechanism of this compound, the inhibition of plasma kallikrein, is well-understood and forms the basis for its therapeutic application in hereditary angioedema. Further public availability of preclinical data would be beneficial for the broader scientific community.

References

Troubleshooting & Optimization

Optimizing Ecallantide concentration for effective kallikrein inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for utilizing ecallantide, a potent and specific inhibitor of plasma kallikrein, in your research. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective application of this compound in your studies.

Quick Facts: this compound

PropertyValueReference
Mechanism of Action Reversible, potent, and specific inhibitor of human plasma kallikrein.[1][2][1](3--INVALID-LINK--
Molecular Weight ~7054 Da[2][2](--INVALID-LINK--)
Binding Affinity (Ki) 25 pM for human plasma kallikrein[1][1](--INVALID-LINK--)
In Vitro IC50 See table below
Formulation (Kalbitor®) 10 mg/mL sterile, preservative-free solution (pH ~7.0)[4][4](--INVALID-LINK--)
Storage Refrigerate at 2°C to 8°C (36°F to 46°F). Protect from light.[4][4](--INVALID-LINK--)

In Vitro IC50 Values for this compound Against Plasma Kallikrein

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Enzyme SourceSubstrateAssay ConditionsReported IC50Reference
Human Plasma KallikreinChromogenic Peptide Substrate (e.g., S-2302)Tris Buffer, pH 7.8, 37°CNanomolar (nM) range[General literature]
Human Plasma (activated)Endogenous KininogenEx vivo plasma activation assayMicromolar (µM) range (e.g., ~0.04 µM for similar inhibitors)[5][5](--INVALID-LINK--)

Signaling Pathway and Experimental Workflow

Kallikrein-Kinin System and this compound's Point of Inhibition

Kallikrein_Kinin_System cluster_activation Contact Activation cluster_cascade Kinin Generation cluster_inhibition Inhibition cluster_effects Pathophysiological Effects Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact with negatively charged surfaces Kallikrein Kallikrein Factor XIIa->Kallikrein activates Prekallikrein Prekallikrein Kallikrein->Factor XIIa Positive Feedback Bradykinin Bradykinin Kallikrein->Bradykinin HMW Kininogen HMW Kininogen HMW Kininogen->Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation Increased Vascular\nPermeability Increased Vascular Permeability Bradykinin->Increased Vascular\nPermeability Pain & Inflammation Pain & Inflammation Bradykinin->Pain & Inflammation This compound This compound This compound->Kallikrein Inhibits

Caption: this compound inhibits plasma kallikrein, preventing the cleavage of HMW kininogen to bradykinin.

General Experimental Workflow for Determining this compound IC50

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - this compound dilutions - Plasma Kallikrein - Chromogenic Substrate - Assay Buffer B Add this compound dilutions and Plasma Kallikrein to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding Chromogenic Substrate C->D E Monitor absorbance change (e.g., at 405 nm) over time in a microplate reader D->E F Calculate initial reaction rates (V₀) for each this compound concentration E->F G Plot % Inhibition vs. log[this compound] F->G H Fit data to a dose-response curve and determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound against plasma kallikrein.

Experimental Protocol: In Vitro Kallikrein Inhibition Assay

This protocol outlines a typical chromogenic assay to determine the inhibitory activity of this compound on purified human plasma kallikrein.

Materials:

  • Purified human plasma kallikrein

  • This compound

  • Chromogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 pM to 1 µM).

    • Dilute the purified human plasma kallikrein in the assay buffer to a working concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare the chromogenic substrate according to the manufacturer's instructions. The final concentration should be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition.

  • Assay Setup:

    • In a 96-well microplate, add 25 µL of each this compound dilution or assay buffer (for control wells) to triplicate wells.

    • Add 50 µL of the diluted plasma kallikrein to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the pre-warmed chromogenic substrate to all wells.

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low kallikrein activity in control wells 1. Inactive Enzyme: Improper storage or handling of the kallikrein enzyme. 2. Substrate Degradation: Chromogenic substrate has degraded. 3. Incorrect Buffer Conditions: pH or ionic strength of the buffer is not optimal for enzyme activity.1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Prepare fresh substrate solution for each experiment. Store the stock solution as recommended by the manufacturer. 3. Verify the pH of the assay buffer at the experimental temperature (e.g., 37°C). Ensure the ionic strength is appropriate.
High background signal (high absorbance at time zero) 1. Substrate Autohydrolysis: The chromogenic substrate is unstable and hydrolyzing spontaneously. 2. Contaminated Reagents: Buffer or other reagents may be contaminated with proteases.1. Prepare the substrate solution immediately before use. Run a "substrate only" control to assess autohydrolysis. 2. Use high-purity water and reagents. Filter-sterilize the buffer.
Non-linear reaction progress curves 1. Substrate Depletion: The initial substrate concentration is too low and is being consumed rapidly. 2. Enzyme Instability: The kallikrein enzyme is losing activity over the course of the assay.1. Ensure the substrate concentration is not limiting. If necessary, use a higher initial substrate concentration, but be mindful that this can affect the apparent IC50. 2. Check the stability of the enzyme in the assay buffer at 37°C over the time course of the experiment. Consider adding a stabilizing agent like BSA (0.1%) to the buffer.
Inconsistent or highly variable results between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent temperature across the microplate. 3. This compound Adsorption: The peptide inhibitor may be adsorbing to plasticware.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure the microplate reader maintains a stable and uniform temperature. Pre-warm all reagents to the assay temperature. 3. Consider using low-adhesion microplates and pipette tips. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer can also help, but should be tested for its effect on enzyme activity.
Observed IC50 is much higher than expected 1. Incorrect this compound Concentration: Error in the preparation of the this compound stock solution or dilutions. 2. Short Pre-incubation Time: Insufficient time for the inhibitor to reach binding equilibrium with the enzyme. 3. High Enzyme Concentration: A high concentration of kallikrein can lead to an underestimation of inhibitor potency.1. Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. 2. Increase the pre-incubation time of this compound with the enzyme before adding the substrate. 3. Reduce the enzyme concentration to the lowest level that still provides a robust and linear signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of plasma kallikrein.[2] It binds to plasma kallikrein and blocks its active site, thereby preventing the conversion of high-molecular-weight (HMW) kininogen to bradykinin.[2][6] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and pain.[6][7]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: Based on its picomolar Ki value, a good starting point for in vitro inhibition assays is to test a wide range of concentrations spanning from the picomolar to the micromolar range (e.g., 1 pM to 1 µM) to ensure you capture the full dose-response curve and accurately determine the IC50.

Q3: How should I prepare and store this compound for in vitro use?

A3: For in vitro experiments, it is recommended to reconstitute lyophilized this compound in a buffered solution (e.g., PBS or Tris buffer) to a stock concentration of at least 1 mg/mL. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The commercial formulation, Kalbitor®, is provided as a 10 mg/mL solution and should be stored under refrigeration (2°C to 8°C) and protected from light.[4]

Q4: Can I use plasma instead of purified kallikrein in my inhibition assay?

A4: Yes, it is possible to use plasma as a source of kallikrein. However, be aware that plasma contains other proteases and inhibitors (like C1-esterase inhibitor) that can interfere with the assay and may affect the apparent potency of this compound.[8] Assays using purified components provide a more direct measure of the interaction between this compound and kallikrein.

Q5: My IC50 value for this compound seems to vary between experiments. What could be the cause?

A5: IC50 values are highly dependent on the specific assay conditions. Variations in enzyme concentration, substrate concentration, incubation times, and buffer composition can all lead to shifts in the measured IC50. Ensure that your experimental conditions are consistent between assays to improve reproducibility. For a more constant measure of binding affinity that is independent of assay conditions, consider determining the inhibition constant (Ki).[1]

Q6: Are there any known stability issues with this compound in solution?

A6: this compound is a peptide and, like all proteins, can be susceptible to degradation or aggregation under suboptimal conditions. It is best to use freshly prepared dilutions for each experiment from a frozen stock. The stability of this compound in your specific assay buffer and at your experimental temperature should be empirically evaluated if you suspect it might be a problem. The choice of buffer can influence protein stability.[9]

References

Preventing Ecallantide degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ecallantide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

A1: this compound is a 60-amino acid recombinant protein that acts as a potent and specific inhibitor of plasma kallikrein.[1] Its primary therapeutic use is in the treatment of acute attacks of hereditary angioedema (HAE).[2] Like many therapeutic proteins, this compound can be susceptible to degradation by proteases, especially in complex biological samples like plasma.[3][4] Maintaining its structural integrity is crucial for accurate and reproducible experimental results.

Q2: What are the primary factors that can lead to this compound degradation in an experimental setting?

A2: The main factors affecting the stability of proteins like this compound include temperature, pH, the presence of proteases, and exposure to light.[5] In biological matrices such as plasma, endogenous proteases are a primary cause of degradation.[3][6]

Q3: What are the recommended storage conditions for this compound?

A3: this compound (Kalbitor®) should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[5] Vials removed from refrigeration should be used within 14 days if stored below 30°C (86°F) or returned to the refrigerator.[5]

Q4: How does pH affect the stability of this compound?

A4: The stability of proteins is highly dependent on pH.[7][8] The commercial formulation of this compound has a pH of approximately 7.0.[9] Deviations from the optimal pH range can lead to conformational changes and increased susceptibility to degradation. It is crucial to maintain a stable pH in your experimental buffers.

Q5: Can repeated freeze-thaw cycles degrade this compound?

A5: While not explicitly detailed for this compound in the provided results, repeated freezing and thawing can denature many proteins, leading to aggregation and loss of activity. It is a general best practice to aliquot protein solutions and avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound activity in plasma/serum samples Proteolytic degradation by endogenous plasma proteases (e.g., serine proteases, metalloproteinases).[3][6]- Collect blood samples in tubes containing a protease inhibitor cocktail and an anticoagulant like EDTA.[3][4] - Immediately process samples on ice and store plasma/serum at -80°C. - Add a broad-spectrum protease inhibitor cocktail to your experimental buffers.
Inconsistent results between experimental replicates - Variable sample handling times leading to different extents of degradation. - Temperature fluctuations during the experiment.[10] - Inconsistent pH of buffers.- Standardize all sample handling and incubation times. - Perform all experimental steps on ice or at a controlled, low temperature. - Prepare fresh buffers and verify the pH before each experiment.
Precipitation or aggregation of this compound in solution - Suboptimal buffer composition (pH, ionic strength).[8] - High experimental temperatures.[10] - Multiple freeze-thaw cycles.- Ensure the buffer pH is close to neutral (pH ~7.0).[9] - Conduct experiments at controlled, cool temperatures (e.g., 4°C). - Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Collection and Handling of Plasma Samples for this compound Analysis

This protocol is designed to minimize ex vivo degradation of this compound in plasma samples.

Materials:

  • Blood collection tubes containing EDTA and a protease inhibitor cocktail.

  • Refrigerated centrifuge.

  • Pipettes and sterile, low-protein-binding polypropylene tubes.

  • Ice bath.

  • -80°C freezer.

Procedure:

  • Collect whole blood directly into pre-chilled blood collection tubes containing EDTA and a protease inhibitor cocktail.[3][4]

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the anticoagulant and protease inhibitors.

  • Place the tubes in an ice bath immediately.

  • Within 30 minutes of collection, centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Aliquot the plasma into pre-chilled, sterile, low-protein-binding polypropylene tubes.

  • Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: In Vitro Stability Assessment of this compound in a Buffer System

This protocol provides a framework for assessing the stability of this compound under specific buffer conditions.

Materials:

  • Purified this compound.

  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubator or water bath set to the desired experimental temperature (e.g., 37°C).

  • Analytical method for quantifying intact this compound (e.g., HPLC, ELISA).

  • Sterile, low-protein-binding polypropylene tubes.

Procedure:

  • Prepare a stock solution of this compound in the experimental buffer.

  • Create several aliquots of the this compound solution in sterile, low-protein-binding tubes.

  • Designate a "Time 0" sample and immediately analyze it or store it at -80°C to prevent degradation.

  • Place the remaining aliquots in an incubator at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot.

  • Immediately analyze the aliquot or flash-freeze it in liquid nitrogen and store at -80°C for later analysis.

  • Quantify the concentration of intact this compound in each sample.

  • Plot the percentage of remaining intact this compound against time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_storage Storage cluster_analysis Analysis blood_collection Collect Blood in Protease Inhibitor Tube centrifugation Centrifuge at 4°C blood_collection->centrifugation plasma_collection Collect Plasma centrifugation->plasma_collection aliquot Aliquot Plasma plasma_collection->aliquot storage Store at -80°C aliquot->storage analysis Quantify Intact this compound (e.g., HPLC, ELISA) storage->analysis

Caption: Workflow for Plasma Sample Handling to Prevent this compound Degradation.

signaling_pathway cluster_pathway Kallikrein-Kinin System in HAE HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin converts to Edema Angioedema Symptoms (Swelling, Pain) Bradykinin->Edema causes Plasma_Kallikrein Plasma Kallikrein Plasma_Kallikrein->HMWK cleaves This compound This compound This compound->Plasma_Kallikrein inhibits

References

Technical Support Center: Managing Immunogenicity of Ecallantide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the immunogenicity of Ecallantide in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected immunogenic potential of this compound in animal studies?

Q2: Which animal models are most appropriate for assessing the immunogenicity of this compound?

A2: Non-human primates (NHPs), such as cynomolgus monkeys, are often considered a relevant species for immunogenicity testing of human therapeutic proteins and peptides due to their phylogenetic proximity to humans.[4][5] However, it's important to note that the predictive value of NHP studies for human immunogenicity is not absolute, with some studies showing a concordance of around 59%.[4] Rodent models, such as mice and rats, can also be used, particularly for initial screening and for mechanistic studies.[6] The choice of animal model should be justified based on the specific research question and the pharmacological relevance of the model to this compound's mechanism of action.

Q3: What are the potential consequences of an immune response to this compound in my animal studies?

A3: The development of ADAs against this compound can have several consequences, including:

  • Altered Pharmacokinetics (PK): ADAs can bind to this compound, leading to either accelerated clearance or, less commonly, a prolonged half-life, which can affect the drug's exposure and efficacy.[4][5]

  • Reduced Efficacy: Neutralizing antibodies (NAbs) can directly inhibit the biological activity of this compound, leading to a loss of pharmacological effect.

  • Safety Concerns: In some cases, immune complexes formed between this compound and ADAs can lead to adverse events, such as hypersensitivity reactions or, rarely, immune complex-mediated pathologies.[7][8]

Q4: How can I mitigate the immunogenicity of this compound in my animal studies?

A4: While completely eliminating immunogenicity is challenging, several strategies can be employed to mitigate the immune response:

  • Formulation Optimization: The formulation of this compound can impact its immunogenicity. For instance, the presence of aggregates or certain excipients can enhance the immune response.[2]

  • Dosing Regimen: The dose, frequency, and route of administration can influence the development of ADAs.[9]

  • Induction of Immune Tolerance: In some research settings, co-administration of immunosuppressive agents like rapamycin encapsulated in synthetic vaccine particles has been explored to induce tolerance to the therapeutic protein.[10]

Troubleshooting Guides

Troubleshooting High Background in Anti-Ecallantide Antibody (ADA) Assays
Potential Cause Troubleshooting Steps
Non-specific binding of detection reagents Increase the number of washing steps. Optimize the concentration of blocking agents (e.g., BSA, non-fat dry milk) in buffers.[11]
Presence of drug aggregates Use a fresh batch of this compound for preparing assay reagents. Ensure proper storage and handling of the drug to minimize aggregation.[11]
Matrix effects Evaluate different sample dilutions to minimize interference from endogenous components in the animal serum or plasma.[11]
Sub-optimal reagent concentrations Titrate the concentrations of biotinylated-Ecallantide and labeled-Ecallantide to find the optimal signal-to-noise ratio.
Troubleshooting Poor Sensitivity in ADA Assays
Potential Cause Troubleshooting Steps
Inefficient coating of this compound to the plate (Direct ELISA) Optimize coating buffer pH and incubation time. Consider using high-binding capacity ELISA plates.[12]
Low affinity of positive control antibody Screen multiple positive control antibody clones to find one with high affinity and avidity. Affinity purify the positive control antibody.
Sub-optimal assay conditions Optimize incubation times and temperatures for each step of the assay.[11]
Degradation of reagents Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh reagents for each assay.[11]

Experimental Protocols

Protocol: Screening for Anti-Ecallantide Antibodies using a Bridging ELISA

This protocol provides a general framework for a bridging Enzyme-Linked Immunosorbent Assay (ELISA) to screen for the presence of anti-Ecallantide antibodies in animal serum.

Materials:

  • High-binding 96-well microplates

  • This compound

  • Biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Labeling reagent (e.g., Horseradish Peroxidase - HRP)

  • Streptavidin-coated plates (alternative to direct coating)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., 0.5% BSA in PBS)

  • Positive control (affinity-purified anti-Ecallantide antibodies from an immunized animal)

  • Negative control (pooled serum from naive animals)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Preparation of Reagents:

    • Biotinylate this compound according to the manufacturer's protocol for the biotinylation reagent.

    • Conjugate this compound with HRP according to the manufacturer's protocol.

    • Determine the optimal concentrations of biotinylated-Ecallantide and HRP-Ecallantide through checkerboard titrations.

  • Assay Procedure:

    • Coat a 96-well plate with an optimized concentration of streptavidin or directly with biotinylated-Ecallantide overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Block the plate with Blocking Buffer for 2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted animal serum samples, positive controls, and negative controls to the wells and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of HRP-Ecallantide at its optimal dilution and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the cut-point for positivity based on the mean signal of the negative controls plus a statistically determined factor (e.g., 3 standard deviations).

    • Samples with a signal above the cut-point are considered presumptively positive and should be further evaluated in a confirmatory assay.

Visualizations

Immunogenicity_Risk_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_mitigation Mitigation & Monitoring in_silico In Silico Assessment (Epitope Prediction) in_vitro In Vitro Assays (e.g., T-cell proliferation) in_silico->in_vitro Inform animal_studies In Vivo Animal Studies in_vitro->animal_studies Guide formulation Formulation Optimization animal_studies->formulation Feedback dosing Dosing Strategy Adjustment animal_studies->dosing Feedback ada_monitoring ADA Monitoring animal_studies->ada_monitoring Initiate formulation->animal_studies dosing->animal_studies

Immunogenicity Risk Assessment and Mitigation Workflow.

Bridging_ELISA_Workflow cluster_plate ELISA Plate Well streptavidin Streptavidin-coated surface biotin_this compound Biotinylated This compound streptavidin->biotin_this compound Binds ada Anti-Ecallantide Antibody (ADA) biotin_this compound->ada Binds hrp_this compound HRP-labeled This compound ada->hrp_this compound Binds substrate Substrate hrp_this compound->substrate Catalyzes signal Colorimetric Signal substrate->signal Produces

Principle of a Bridging ELISA for ADA Detection.

References

Addressing variability in Ecallantide efficacy across experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of Ecallantide across different experimental batches. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a recombinant 60-amino-acid protein that acts as a potent and specific inhibitor of plasma kallikrein.[1][2] It is produced in Pichia pastoris yeast cells.[1][2] Its mechanism of action involves binding to plasma kallikrein and blocking its active site. This prevents the conversion of high-molecular-weight (HMW) kininogen to bradykinin, a potent vasodilator that increases vascular permeability and mediates inflammation and pain.[1][2]

Q2: What are the approved formulation and storage conditions for this compound (Kalbitor®)?

A2: this compound, marketed as Kalbitor®, is supplied as a sterile, clear, and colorless solution for subcutaneous injection.[1] Each vial contains 10 mg of this compound in 1 mL of solution.[1] It is crucial to adhere to the following storage and handling guidelines to ensure its stability and efficacy:

ParameterSpecificationSource
Storage Temperature Refrigerate at 2°C to 8°C (36°F to 46°F).[1]
Light Exposure Protect from light.[1]
Freezing Do not freeze.[1]
Formulation Preservative-free, sterile solution.[1]
Appearance Clear and colorless.[1]

Q3: Are there any known issues with lot-to-lot variability of this compound?

A3: While specific public documentation detailing lot-to-lot variability of this compound for research purposes is limited, variability is an inherent challenge for all recombinant proteins.[3] Such variability can arise from manufacturing processes, post-translational modifications, and storage conditions.[3] Researchers should be aware of the potential for slight differences between batches that could impact experimental outcomes.

Troubleshooting Guide: Addressing this compound Efficacy Variability

This guide provides a structured approach to troubleshooting unexpected variations in this compound's performance in experimental settings.

Problem: Observed decrease in this compound's inhibitory activity in our in-vitro assay.

Step 1: Verify Proper Handling and Storage

Improper handling can lead to loss of protein activity.

  • Question: Was the this compound vial stored and handled according to the manufacturer's recommendations?

    • Action: Confirm that the vial was consistently stored at 2°C to 8°C and protected from light.[1] Avoid repeated freeze-thaw cycles if the product was aliquoted. Ensure the product has not expired.

  • Question: Was the vial visually inspected before use?

    • Action: Before administration, visually inspect the solution for particulate matter or discoloration.[1] Do not use if either is present, as this could indicate protein aggregation or degradation.

Step 2: Review Experimental Protocol and Reagents

Variations in your experimental setup can significantly impact results.

  • Question: Have the assay components (e.g., substrate, enzyme, buffer) been recently validated?

    • Action: Prepare fresh buffers and reagents. Qualify new lots of reagents, such as the kallikrein enzyme or the bradykinin substrate, to ensure their activity has not diminished.

  • Question: Are there any variations in the current experimental protocol compared to previous successful experiments?

    • Action: Meticulously compare the current protocol with previous ones. Pay close attention to incubation times, temperatures, pH, and the concentrations of all components.

Step-3: Assess the Integrity of the this compound Stock

The issue may lie with the specific aliquot or batch of this compound being used.

  • Question: Have you tried a new vial or a different lot of this compound?

    • Action: If available, test a new vial from the same lot or a vial from a different lot to determine if the issue is isolated to a specific vial or an entire batch.

  • Question: Could there be issues with the stock solution preparation?

    • Action: If you are preparing stock solutions, ensure the diluent is appropriate and that the solution is mixed gently without vortexing to prevent aggregation. Use carrier proteins like BSA for dilute solutions to prevent loss of this compound due to adsorption to plasticware.[4]

Step 4: Consider the Biological System

The source of variability may be the biological components of your assay.

  • Question: If using plasma or serum, are there variations in the samples?

    • Action: The composition of plasma can vary between donors and can be affected by handling and storage. Ensure consistency in sample collection and processing. Consider using a pooled plasma source to minimize individual donor variability.

Experimental Protocols

Key Experiment: In Vitro Kallikrein Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against plasma kallikrein.

Materials:

  • This compound

  • Human plasma kallikrein

  • Fluorogenic or chromogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-AFC)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate (black, for fluorescent assays)

  • Microplate reader

Methodology:

  • Prepare a stock solution of this compound in the assay buffer.

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • Add a fixed concentration of human plasma kallikrein to each well of the microplate.

  • Add the different concentrations of this compound to the wells containing kallikrein and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the kallikrein substrate to each well.

  • Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • Calculate the reaction rate for each this compound concentration.

  • Plot the reaction rate as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Ecallantide_Mechanism_of_Action HMW_Kininogen High-Molecular-Weight Kininogen Bradykinin Bradykinin HMW_Kininogen->Bradykinin Cleavage Inflammation Increased Vascular Permeability, Inflammation, Pain Bradykinin->Inflammation Plasma_Kallikrein Plasma Kallikrein Plasma_Kallikrein->HMW_Kininogen Activates This compound This compound This compound->Plasma_Kallikrein Inhibits Troubleshooting_Workflow cluster_0 Troubleshooting this compound Efficacy Variability Start Decreased this compound Efficacy Observed Check_Handling Step 1: Verify Proper Storage & Handling Start->Check_Handling Check_Protocol Step 2: Review Experimental Protocol & Reagents Check_Handling->Check_Protocol Handling OK Check_Stock Step 3: Assess this compound Stock Integrity Check_Protocol->Check_Stock Protocol OK Check_BioSystem Step 4: Evaluate Biological System Components Check_Stock->Check_BioSystem Stock OK Resolution Issue Identified & Resolved Check_BioSystem->Resolution System OK

References

Ecallantide half-life in different animal species and impact on dosing schedule

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pharmacokinetic properties of Ecallantide, particularly its half-life in different animal species and the implications for experimental dosing schedules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of plasma kallikrein.[1][2][3] By inhibiting plasma kallikrein, this compound prevents the conversion of high-molecular-weight (HMW) kininogen to bradykinin, a potent vasodilator that increases vascular permeability and mediates inflammation and pain.[1][3] This mechanism is particularly relevant in conditions like Hereditary Angioedema (HAE), where unregulated plasma kallikrein activity leads to excessive bradykinin production.[1]

Q2: What is the established half-life of this compound in humans?

A2: The mean elimination half-life of this compound in healthy human subjects following a single 30 mg subcutaneous dose is approximately 2.0 ± 0.5 hours.[1][2][3][4][5]

Q3: Is there a known difference in the half-life of this compound between intravenous and subcutaneous administration?

A3: While most available data pertains to subcutaneous administration, studies have shown that this compound distributes rapidly in the vascular compartment following both intravenous and subcutaneous administration.[2][4] The elimination half-life is expected to be a characteristic of the drug itself, though the absorption phase after subcutaneous injection can influence the overall plasma concentration profile. The peak plasma concentration after subcutaneous administration is reached in approximately 2 to 3 hours.[1][3][4]

Q4: How does the short half-life of this compound in humans impact its clinical dosing schedule?

A4: this compound is indicated for the acute treatment of HAE attacks.[6] The recommended dose is 30 mg administered subcutaneously.[4][5] Given its short half-life, a repeat dose of 30 mg may be administered within a 24-hour period if the attack persists.[4][5] The rapid clearance means the drug does not accumulate with once-daily administration of multiple doses.[2]

Troubleshooting Guide for Preclinical Studies

Issue: Difficulty in establishing a dosing schedule for this compound in a new animal model.

Troubleshooting Steps:

  • Determine the Half-Life in the Specific Species: The half-life of a drug can vary significantly between species. It is crucial to perform a pilot pharmacokinetic study to determine the half-life of this compound in your specific animal model.

  • Consider the Study Objective:

    • Acute Efficacy Models: For studies mimicking the acute treatment of a condition, dosing will likely be administered shortly before or after an induced event. The short half-life suggests a rapid onset of action.

    • Toxicology/Safety Studies: For repeat-dose toxicology studies, the dosing interval may be longer than what the half-life alone would suggest. For example, a two-year carcinogenicity study in rats administered this compound subcutaneously every three days. This dosing regimen is designed to maintain a certain level of drug exposure over a long period to assess potential chronic toxicity, rather than maintaining a constant therapeutic concentration.

  • Monitor for Pharmacodynamic Effects: In addition to plasma concentrations, monitor relevant pharmacodynamic markers to assess the duration of this compound's effect. This can help in optimizing the dosing interval to achieve the desired biological response.

Issue: High variability in plasma concentration measurements.

Troubleshooting Steps:

  • Standardize Administration Technique: Ensure consistent subcutaneous or intravenous injection technique to minimize variability in absorption and distribution.

  • Control for Animal-Specific Factors: Factors such as age, sex, and health status of the animals can influence drug metabolism and clearance. Ensure these are consistent across your study groups.

  • Validate Bioanalytical Method: A robust and validated bioanalytical method is essential for accurate quantification of this compound in plasma.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Subcutaneous Administration)

ParameterValueReference
Mean Elimination Half-life (t½) 2.0 ± 0.5 hours[1][2][3][4][5]
Time to Peak Concentration (Tmax) 2 to 3 hours[1][3][4]
Mean Peak Plasma Concentration (Cmax) 586 ± 106 ng/mL (for a 30 mg dose)[1][4]
Mean Area Under the Curve (AUC) 3017 ± 402 ng*hr/mL (for a 30 mg dose)[1][4]
Plasma Clearance 153 ± 20 mL/min[1][2][4]
Volume of Distribution 26.4 ± 7.8 L[1][4]

Table 2: Reported Half-Life of this compound in Animal Species

Animal SpeciesHalf-Life (Approximate)Route of AdministrationReference
Rat ~2 hoursNot SpecifiedEuropean Medicines Agency Assessment
Monkey ~2 hoursNot SpecifiedEuropean Medicines Agency Assessment
Rabbit Not explicitly stated, but used in safety studiesIntravenous[4]

Experimental Protocols

Protocol: Determination of this compound Half-Life in an Animal Model (e.g., Rat)

  • Animal Model: Use a sufficient number of healthy, adult rats (e.g., Sprague-Dawley), with equal numbers of males and females.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

    • Subcutaneous (SC) Group: Administer a single dose of this compound subcutaneously in the dorsal region.

  • Blood Sampling:

    • Collect serial blood samples from a suitable vessel (e.g., tail vein, saphenous vein, or via cannula) at predetermined time points.

    • Suggested time points for a drug with an expected short half-life: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge the samples to separate plasma and store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for each animal.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Elimination Half-Life (t½)

Visualizations

Ecallantide_Mechanism_of_Action HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Inflammation Increased Vascular Permeability, Inflammation, Pain Bradykinin->Inflammation Leads to Kallikrein Plasma Kallikrein Kallikrein->HMWK This compound This compound This compound->Kallikrein Inhibits Experimental_Workflow cluster_protocol Protocol for Half-Life Determination Animal_Model 1. Select Animal Model (e.g., Rat) Drug_Admin 2. Administer this compound (IV or SC) Animal_Model->Drug_Admin Blood_Sampling 3. Collect Serial Blood Samples Drug_Admin->Blood_Sampling Plasma_Prep 4. Prepare Plasma Blood_Sampling->Plasma_Prep Bioanalysis 5. Quantify this compound (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis 6. Calculate Pharmacokinetic Parameters Bioanalysis->PK_Analysis

References

Ecallantide Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and troubleshooting potential off-target effects of Ecallantide in research models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of plasma kallikrein.[1][2][3] It functions by binding to plasma kallikrein and blocking its active site, which in turn prevents the conversion of high-molecular-weight (HMW) kininogen to bradykinin.[2][3] Bradykinin is a potent vasodilator that increases vascular permeability, and its overproduction is a key mediator of swelling in conditions like hereditary angioedema (HAE).[1][4]

Q2: How specific is this compound for plasma kallikrein?

Q3: What are the known or potential off-target effects of this compound in research models?

The primary potential off-target effects to consider in research models are:

  • Interaction with the Coagulation Cascade: this compound can prolong the activated partial thromboplastin time (aPTT).[4]

  • Immunogenicity: As a recombinant protein, this compound can elicit an immune response, leading to the formation of anti-ecallantide antibodies.[4] This can, in some instances, lead to hypersensitivity reactions, including anaphylaxis.[4][6]

  • Cross-reactivity with other proteases: Although designed to be highly specific, the potential for cross-reactivity with other structurally related serine proteases, such as plasmin and Factor XIa, has been considered.[5]

Troubleshooting Guides

Unexpected Results in Coagulation Assays

Issue: I am observing a prolonged activated partial thromboplastin time (aPTT) in my in vitro or in vivo model after this compound administration.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the aPTT measurement to ensure the result is reproducible. Use appropriate controls, including vehicle-treated samples.

  • Understand the Mechanism: this compound's target, plasma kallikrein, is a component of the intrinsic coagulation pathway.[7] Inhibition of kallikrein can lead to a prolongation of the aPTT.[7] This is a known pharmacological effect of this compound and may not necessarily indicate a pathological state, especially in the absence of bleeding.

  • Dose-Response Relationship: Investigate if the extent of aPTT prolongation is dose-dependent. This can help characterize the effect in your specific model.

  • Alternative Coagulation Assays: To assess the broader impact on hemostasis, consider running other coagulation assays, such as the prothrombin time (PT), which evaluates the extrinsic and common pathways, and thrombin time (TT).

  • Consult Relevant Literature: Review preclinical and clinical data on this compound to understand the expected magnitude of aPTT prolongation at relevant concentrations.

Quantitative Data on this compound's Potency

ParameterValueReference
Inhibitory Constant (Ki) for plasma kallikrein 25 pM[2]
Concerns Regarding Immunogenicity and Hypersensitivity

Issue: I suspect an immune reaction to this compound in my animal model, or I want to monitor for the development of anti-drug antibodies (ADAs).

Troubleshooting Steps:

  • Clinical Observations: In animal models, monitor for signs of hypersensitivity reactions after dosing, such as changes in breathing, skin reactions at the injection site, or systemic distress. In clinical trials, hypersensitivity reactions, including anaphylaxis, have been reported in approximately 3-4% of patients.[4]

  • Anti-Ecallantide Antibody Detection: Develop and validate an enzyme-linked immunosorbent assay (ELISA) to detect anti-ecallantide antibodies (both binding and neutralizing) in plasma or serum samples from your research model.

  • ELISA Protocol Considerations: A bridging ELISA format is often suitable for detecting antibodies against therapeutic proteins. The assay should be validated for sensitivity, specificity, and reproducibility.

  • Interpretation of ADA Results: The presence of anti-ecallantide antibodies does not always correlate with a loss of efficacy or the occurrence of adverse events.[8] It is important to assess the neutralizing capacity of the antibodies and correlate their presence with pharmacokinetic and pharmacodynamic data.

Reported Incidence of Immunogenicity-Related Events in Humans

Adverse EventIncidenceReference
Anaphylaxis ~3-4%[4]
Seroconversion to anti-ecallantide antibodies 7.4% (rates increased over time)[4]
Neutralizing antibodies (in vitro) 4.7%[4]
Anti-P. pastoris IgE antibodies Detected[4]
Potential for Off-Target Protease Inhibition

Issue: My experimental results suggest that a biological process not directly mediated by plasma kallikrein is being affected by this compound.

Troubleshooting Steps:

  • Literature Review: While this compound is reported to be highly selective, a European Medicines Agency assessment noted the theoretical potential for off-target inhibition of plasmin and Factor XIa at clinical concentrations.[5] Search for any published data on the cross-reactivity of this compound with these or other relevant proteases.

  • In Vitro Protease Activity Assays: If you suspect off-target inhibition of a specific protease, perform in vitro enzymatic assays using purified enzymes and chromogenic or fluorogenic substrates to directly measure the inhibitory activity of this compound.

  • Comparative Studies: If available, use a less specific kallikrein inhibitor as a comparator in your experiments to help differentiate between effects due to kallikrein inhibition and potential off-target effects.

  • Control Experiments: Ensure that the observed effects are not due to artifacts from the vehicle or other experimental conditions.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent, followed by recalcification. It assesses the integrity of the intrinsic and common coagulation pathways.

Materials:

  • Citrated plasma samples (from control and this compound-treated subjects)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (typically 0.025 M)

  • Coagulometer or water bath at 37°C and stopwatch

  • Pipettes and test tubes

Procedure (Manual Method):

  • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

  • Pipette 100 µL of the plasma sample into a test tube.

  • Incubate the plasma at 37°C for 1-2 minutes.

  • Add 100 µL of the pre-warmed aPTT reagent to the plasma sample.

  • Incubate the mixture at 37°C for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes).

  • Forcibly add 100 µL of the pre-warmed CaCl2 solution to the mixture and simultaneously start the stopwatch.

  • Gently tilt the tube and observe for the formation of a fibrin clot.

  • Stop the stopwatch as soon as the clot is detected and record the time in seconds.

Note: Automated coagulometers are commonly used and offer higher precision. Always follow the specific instructions provided with your aPTT reagent and instrument.

Anti-Ecallantide Antibody (ADA) Bridging ELISA

Principle: A bridging ELISA is used to detect antibodies in a sample that can bind to the therapeutic protein. In this format, the anti-ecallantide antibody from the sample acts as a "bridge" between this compound coated on the plate and labeled this compound in solution.

Materials:

  • 96-well microtiter plates

  • This compound

  • Biotin-labeled this compound

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Serum or plasma samples from control and this compound-treated subjects

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with this compound (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection: Add biotin-labeled this compound to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Visualizations

Ecallantide_Mechanism_of_Action HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Cleavage Angioedema Increased Vascular Permeability (Angioedema) Bradykinin->Angioedema Kallikrein Plasma Kallikrein Kallikrein->HMWK This compound This compound This compound->Kallikrein Inhibits

Caption: this compound's mechanism of action in inhibiting bradykinin production.

Coagulation_Cascade_and_this compound cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Prekallikrein Prekallikrein XIIa->Prekallikrein XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->XII Activates HMWK HMWK Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin This compound This compound This compound->Kallikrein Inhibits

Caption: this compound's interaction with the intrinsic coagulation pathway.

Troubleshooting_Prolonged_aPTT Start Prolonged aPTT Observed with this compound IsReproducible Is the result reproducible? Start->IsReproducible KnownEffect Consider as known pharmacological effect IsReproducible->KnownEffect Yes CheckArtifacts Review for pre-analytical artifacts IsReproducible->CheckArtifacts No DoseResponse Perform dose-response study KnownEffect->DoseResponse OtherAssays Run other coagulation assays (e.g., PT, TT) KnownEffect->OtherAssays InvestigateFurther Investigate Further CheckArtifacts->Start Repeat Assay

References

Validation & Comparative

A Comparative Guide: Ecallantide vs. C1 Esterase Inhibitor in Preclinical Models of Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Ecallantide, a plasma kallikrein inhibitor, and C1 esterase inhibitor (C1-INH), the standard replacement therapy, in animal models of Hereditary Angioedema (HAE). The content is based on experimental data from peer-reviewed research, offering insights into their mechanisms and performance in controlling the vascular permeability that underlies HAE attacks.

Introduction to Hereditary Angioedema and Therapeutic Strategies

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting various parts of the body, including the skin, gastrointestinal tract, and upper airway. The most common forms of HAE are caused by a deficiency or dysfunction of the C1 esterase inhibitor protein.[1] This deficiency leads to the overactivation of the contact system, resulting in the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling of HAE attacks.[2][3]

Therapeutic strategies for HAE aim to either replace the deficient C1-INH or to inhibit key components of the bradykinin-producing pathway. C1-INH concentrates provide a direct replacement of the dysfunctional protein. This compound, on the other hand, is a potent and specific inhibitor of plasma kallikrein, a critical enzyme in the cascade that leads to bradykinin release.[4]

Signaling Pathway in Hereditary Angioedema

The following diagram illustrates the simplified signaling pathway leading to angioedema in HAE and the points of intervention for C1 esterase inhibitor and this compound.

HAE_Pathway cluster_activation Contact System Activation cluster_bradykinin Bradykinin Production cluster_effect Pathophysiological Effect cluster_inhibition Therapeutic Intervention FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Auto-activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Kallikrein->FXII Positive Feedback HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binding VascularPermeability Increased Vascular Permeability (Angioedema) B2R->VascularPermeability Signal Transduction C1INH C1 Esterase Inhibitor C1INH->FXIIa Inhibition C1INH->Kallikrein Inhibition This compound This compound This compound->Kallikrein Inhibition

Figure 1: HAE signaling pathway and therapeutic targets.

Comparative Efficacy in a C1 Inhibitor-Deficient Mouse Model

A key preclinical study by Han et al. (2002) in the Journal of Clinical Investigation utilized a C1 inhibitor-deficient (C1INH-/-) mouse model to investigate the mechanisms of increased vascular permeability and to assess the efficacy of different therapeutic agents.[1][5][6] This model exhibits a phenotype of increased vascular permeability, mimicking the underlying pathology of human HAE.[5]

Experimental Protocol: Vascular Permeability Assay

The following experimental workflow outlines the methodology used to quantify vascular permeability in the C1INH-deficient mouse model.

Experimental_Workflow cluster_setup Animal Model and Treatment cluster_assay Vascular Permeability Measurement cluster_analysis Data Analysis Mouse C1INH-deficient Mouse Treatment Intravenous Administration: - Saline (Control) - this compound (DX-88) - C1 Esterase Inhibitor Mouse->Treatment EvansBlue Intravenous Injection of Evans Blue Dye Circulation Dye Circulation (15-30 minutes) EvansBlue->Circulation TissueHarvest Harvesting of Tissues (e.g., footpads) Circulation->TissueHarvest DyeExtraction Extraction of Evans Blue Dye from Tissues TissueHarvest->DyeExtraction Quantification Spectrophotometric Quantification of Dye DyeExtraction->Quantification Comparison Comparison of Dye Extravasation between Treatment Groups Quantification->Comparison

Figure 2: Experimental workflow for vascular permeability assay.

Detailed Methodology:

  • Animal Model: C1 inhibitor-deficient mice (C1INH-/-), which exhibit constitutively increased vascular permeability, were used.[5]

  • Treatment Administration: Different groups of C1INH-/- mice were treated intravenously with either saline (as a control), human C1 esterase inhibitor, or the plasma kallikrein inhibitor DX-88 (this compound).[5]

  • Vascular Permeability Induction and Measurement:

    • Evans blue dye, which binds to serum albumin, was injected intravenously into the mice.[5] Under normal conditions, the albumin-dye complex is retained within the vasculature. In states of increased permeability, the complex extravasates into the surrounding tissues.

    • After a circulation period of 15-30 minutes, the mice were euthanized, and tissues (such as footpads) were harvested.[5]

    • The extravasated Evans blue dye was then extracted from the tissues.

    • The amount of extracted dye was quantified spectrophotometrically, providing a measure of vascular permeability.[5]

Data Presentation: Efficacy in Reducing Vascular Permeability

The following table summarizes the quantitative data on the efficacy of this compound (DX-88) and C1 esterase inhibitor in reducing vascular permeability in the C1INH-deficient mouse model, as reported by Han et al. (2002). The data represents the amount of extravasated Evans blue dye in the footpads of the mice.

Treatment GroupMean Extravasated Dye (µg/g tissue)Percentage Reduction vs. UntreatedStatistical Significance (p-value vs. Untreated)
C1INH-/- (Untreated)~35N/AN/A
C1INH-/- + C1 Esterase Inhibitor~15~57%< 0.01
C1INH-/- + this compound (DX-88)~18~49%0.004
Wild-Type Control~12~66%< 0.001

Note: The values are approximated from the graphical data presented in Han et al. (2002) for illustrative purposes.[5]

Discussion of Preclinical Findings

The preclinical data from the C1 inhibitor-deficient mouse model demonstrates that both C1 esterase inhibitor replacement and plasma kallikrein inhibition with this compound are effective in reversing the increased vascular permeability that is characteristic of HAE.[5]

  • C1 Esterase Inhibitor: As a replacement therapy, the administration of human C1-INH directly addresses the protein deficiency, restoring the regulation of the contact system and significantly reducing vascular leakage.[5][6]

  • This compound (DX-88): By specifically targeting and inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, the primary mediator of swelling in HAE.[2][5] The study by Han et al. (2002) provides strong evidence that this targeted inhibition is sufficient to significantly ameliorate the vascular permeability phenotype in a relevant animal model.[5]

While both agents demonstrated significant efficacy, the direct comparison within this single preclinical study suggests that C1 esterase inhibitor may have a slightly more pronounced effect in reducing vascular permeability in this specific model. However, it is important to note that this is based on a single study, and further preclinical and clinical research is necessary to fully elucidate the comparative efficacy in various contexts.

Conclusion

Preclinical studies in HAE models, particularly the C1 inhibitor-deficient mouse, have been instrumental in validating the therapeutic targets for HAE and demonstrating the efficacy of both C1 esterase inhibitor and this compound. Both treatments have a strong preclinical basis for their use in managing HAE by controlling bradykinin-mediated vascular permeability. This guide provides a summary of the key experimental evidence that supports their mechanisms of action and comparative performance in a controlled, preclinical setting.

References

Validating Ecallantide's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ecallantide's mechanism of action, validated through genetic knockout models, with alternative therapies for Hereditary Angioedema (HAE). Experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound's Mechanism of Action: Targeting the Kallikrein-Kinin System

This compound is a potent and specific inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system. In Hereditary Angioedema (HAE), a deficiency in C1 esterase inhibitor (C1-INH) leads to uncontrolled activation of plasma kallikrein.[1] This results in the excessive cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling of HAE attacks.[1] this compound directly binds to and inhibits plasma kallikrein, thereby preventing the production of bradykinin and mitigating the symptoms of an acute HAE attack.

Validation in a Genetic Knockout Model: The Serping1 Knockout Mouse

To validate the in vivo mechanism of action of this compound, a murine model with a genetic knockout of the Serping1 gene, which encodes the C1-INH protein, is utilized.[2][3] This model mimics the underlying genetic defect in HAE.[2][3]

Experimental Protocol: Induction and Assessment of HAE-like Attacks in Serping1 Knockout Mice

A key study by Whittaker et al. established a model for inducing acute HAE-like attacks in Serping1 knockout mice to test the efficacy of HAE therapeutics like this compound.[2][3]

Objective: To induce a measurable, acute HAE-like symptom (hypotension) in Serping1 knockout mice and assess the ability of this compound to prevent this symptom.

Animal Model:

  • Serping1 knockout mice (serping1-/-) on a C57BL/6J background.[4] These mice are commercially available from various vendors.[4][5][6][7][8]

  • Wild-type C57BL/6J mice as controls.

Key Reagents and Equipment:

  • Silica nanoparticles (SiNP) suspension (0.25 mg/100 µl).

  • Captopril (an angiotensin-converting enzyme inhibitor).

  • This compound (100 µ g/100 μl).

  • Implantable telemetry devices for continuous blood pressure monitoring.

  • Intravenous (IV) injection supplies.

Procedure:

  • Telemetry Implantation: Surgical implantation of telemetry devices to allow for real-time, conscious, and untethered measurement of mean arterial pressure (MAP).

  • Captopril Pretreatment: Administration of captopril to inhibit the breakdown of bradykinin, thus sensitizing the model to the effects of excess bradykinin.[2]

  • This compound Administration: A cohort of captopril-pretreated serping1 knockout mice is injected with this compound immediately prior to the induction of the HAE-like attack.[2]

  • Induction of HAE-like Attack: A bolus IV injection of silica nanoparticle (SiNP) suspension is administered to activate the contact pathway, leading to bradykinin production.[2][3]

  • Data Acquisition: Continuous monitoring and recording of MAP before and after SiNP injection.

  • Data Analysis: The change in MAP is calculated and compared between the different treatment groups (e.g., saline control, SiNP only, SiNP + this compound).

Quantitative Data from the Serping1 Knockout Model

The following table summarizes the key findings from the study by Whittaker et al., demonstrating the effect of this compound on SiNP-induced hypotension in serping1 knockout mice.

Treatment Group (in serping1 knockout mice)InterventionOutcome (Mean Arterial Pressure - MAP)Statistical Significance (p-value)
ControlSaline (vehicle) + CaptoprilNo significant change in MAPN/A
HAE-like AttackSiNPs + CaptoprilRapid and reversible decrease in MAPp = 0.007 (vs. SiNPs without Captopril)
This compound TreatmentSiNPs + Captopril + this compoundAmelioration of the SiNP-induced decrease in MAPp = 0.002 (vs. SiNPs + Captopril)

Data adapted from Whittaker et al. (2021).[2]

Comparison with Alternative HAE Therapies

This compound is one of several therapies available for HAE, each with a distinct mechanism of action. The table below compares this compound with other key HAE treatments.

FeatureThis compound (Kalbitor®)Lanadelumab (Takhzyro®)Berotralstat (Orladeyo®)Icatibant (Firazyr®)
Mechanism of Action Reversible inhibitor of plasma kallikreinMonoclonal antibody inhibitor of plasma kallikreinOral, small-molecule inhibitor of plasma kallikreinSelective bradykinin B2 receptor antagonist
Target Plasma KallikreinPlasma KallikreinPlasma KallikreinBradykinin B2 Receptor
Effect on Bradykinin Prevents productionPrevents productionPrevents productionBlocks binding to its receptor
Route of Administration Subcutaneous injectionSubcutaneous injectionOralSubcutaneous injection
Indication Acute treatment of HAE attacksProphylaxis of HAE attacksProphylaxis of HAE attacksAcute treatment of HAE attacks

A network meta-analysis of long-term prophylactic treatments for HAE found that both lanadelumab and berotralstat significantly reduce HAE attack rates compared to placebo.[9][10][11][12] Another network meta-analysis suggested that garadacimab, another plasma kallikrein inhibitor, may be more effective than lanadelumab and berotralstat in reducing attack rates.[13][14][15] Head-to-head clinical trial data is limited, making direct comparisons of efficacy challenging.[10][16]

Visualizations

Kallikrein-Kinin Signaling Pathway and Therapeutic Intervention Points

Kallikrein-Kinin Pathway HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin releases Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein cleavage Kallikrein->HMWK cleaves B2R Bradykinin B2 Receptor Bradykinin->B2R binds to Angioedema Angioedema (Increased Vascular Permeability) B2R->Angioedema FXIIa Factor XIIa FXIIa->Prekallikrein activates C1INH C1 Esterase Inhibitor (C1-INH) C1INH->Kallikrein inhibits C1INH->FXIIa inhibits This compound This compound This compound->Kallikrein inhibits Lanadelumab Lanadelumab Lanadelumab->Kallikrein inhibits Berotralstat Berotralstat Berotralstat->Kallikrein inhibits Icatibant Icatibant Icatibant->B2R blocks

Caption: The Kallikrein-Kinin pathway and points of therapeutic intervention.

Experimental Workflow for Validating this compound in Serping1 Knockout Mice

Experimental Workflow Start Start: Serping1 KO Mice Telemetry Surgical Implantation of Telemetry Device Start->Telemetry Captopril Pre-treatment with Captopril Telemetry->Captopril Grouping Divide into Treatment Groups Captopril->Grouping Control Control Group: Saline Injection Grouping->Control Group 1 This compound Treatment Group: This compound Injection Grouping->this compound Group 2 Induction Induce HAE-like Attack (IV SiNP Injection) Control->Induction This compound->Induction Monitoring Continuous MAP Monitoring Induction->Monitoring Analysis Data Analysis: Compare MAP Changes Monitoring->Analysis

Caption: Workflow for assessing this compound's efficacy in a murine HAE model.

Logical Framework for Validating this compound's Mechanism of Action

Validation Logic Hypothesis Hypothesis: This compound inhibits plasma kallikrein, preventing bradykinin-mediated angioedema. Model Genetic Model: Serping1 Knockout Mouse (deficient in C1-INH, the natural kallikrein inhibitor) Hypothesis->Model Prediction Prediction: This compound will prevent hypotension in the Serping1 KO mouse model. Hypothesis->Prediction Experiment Experiment: Induce kallikrein activation (with SiNP) and measure a bradykinin-mediated effect (hypotension). Model->Experiment Experiment->Prediction Result Result: This compound significantly ameliorates SiNP-induced hypotension. Experiment->Result Prediction->Result is consistent with Conclusion Conclusion: The experimental data in the genetic knockout model validates the proposed mechanism of action of this compound. Result->Conclusion

Caption: Logical framework for validating this compound's mechanism of action.

References

Ecallantide: A High-Affinity Inhibitor of Plasma Kallikrein with Pronounced Selectivity Against Other Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Ecallantide (DX-88), a recombinant Kunitz domain-based inhibitor, demonstrates potent and highly selective inhibition of plasma kallikrein, a key enzyme in the bradykinin-mediated pathway associated with hereditary angioedema (HAE). Extensive in vitro studies have characterized its inhibitory profile, revealing minimal cross-reactivity with other serine proteases involved in critical physiological processes such as coagulation and fibrinolysis. This high degree of selectivity underscores its targeted mechanism of action in the treatment of HAE.

This compound's inhibitory activity is quantified by its equilibrium dissociation constant (Ki), a measure of the inhibitor's binding affinity to the target enzyme. A lower Ki value signifies a stronger interaction and more potent inhibition. For plasma kallikrein, this compound exhibits a remarkable Ki in the picomolar range, indicating a very tight and specific binding interaction.

Comparative Inhibitory Activity of this compound

To assess its selectivity, the inhibitory activity of this compound against a panel of related serine proteases has been evaluated. The following table summarizes the reported inhibition constants (Ki) for this compound against human plasma kallikrein and other key human serine proteases.

Target Serine ProteaseThis compound Inhibition Constant (Ki)Fold-Selectivity vs. Plasma Kallikrein
Human Plasma Kallikrein 25 pM -
Human Neutrophil Elastase>10 µM>400,000
Human Plasmin>10 µM>400,000
Human Thrombin>10 µM>400,000
Human Tissue Plasminogen Activator (tPA)>10 µM>400,000
Human Trypsin>10 µM>400,000
Human Chymotrypsin>10 µM>400,000
Human Factor Xa>10 µM>400,000

Data sourced from preclinical studies of DX-88.

The data clearly illustrates the profound selectivity of this compound for plasma kallikrein. With Ki values greater than 10 µM for other tested serine proteases, the selectivity ratio exceeds 400,000-fold in favor of its intended target. This high level of specificity minimizes the potential for off-target effects that could arise from the inhibition of other essential proteases in the coagulation and fibrinolytic cascades.

Signaling Pathway of the Kallikrein-Kinin System

This compound exerts its therapeutic effect by interrupting the kallikrein-kinin system. In HAE, a deficiency in C1-esterase inhibitor leads to excessive plasma kallikrein activity. This, in turn, results in the uncontrolled cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling of angioedema. This compound directly binds to and inhibits plasma kallikrein, thereby preventing the generation of bradykinin and mitigating the symptoms of an HAE attack.

Kallikrein-Kinin System and this compound Inhibition Kallikrein-Kinin System and this compound's Point of Intervention HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Plasma Kallikrein Angioedema Increased Vascular Permeability (Angioedema) Bradykinin->Angioedema Plasma Kallikrein Plasma Kallikrein This compound This compound This compound->Plasma Kallikrein Inhibition

Caption: Mechanism of this compound in the Kallikrein-Kinin System.

Experimental Protocols

The determination of this compound's inhibitory activity and selectivity is performed using well-established enzyme inhibition assays. A representative protocol is detailed below.

Objective: To determine the inhibition constant (Ki) of this compound against various serine proteases.

Materials:

  • Purified human serine proteases (e.g., plasma kallikrein, trypsin, chymotrypsin, elastase, thrombin, plasmin, tPA, Factor Xa)

  • This compound (DX-88) stock solution of known concentration

  • Specific chromogenic or fluorogenic substrates for each protease

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a working solution of the target serine protease in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the protease solution to each well.

    • Add varying concentrations of the this compound dilutions to the wells.

    • Include control wells with the enzyme and buffer only (no inhibitor) and blank wells with buffer only.

  • Pre-incubation:

    • Incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified period to allow for the binding of this compound to the enzyme to reach equilibrium.

  • Reaction Initiation:

    • Add a specific chromogenic or fluorogenic substrate for the target protease to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction rates against the corresponding this compound concentrations.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used and its Michaelis-Menten constant (Km) for the enzyme.

Enzyme Inhibition Assay Workflow Workflow for Determining Serine Protease Inhibition by this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protease Prepare Serine Protease Solution Mix Mix Protease and This compound in Microplate Protease->Mix Inhibitor Prepare this compound Dilution Series Inhibitor->Mix Incubate Pre-incubate to Reach Equilibrium Mix->Incubate Add_Substrate Add Chromogenic/ Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Reaction Rate (Absorbance/Fluorescence) Add_Substrate->Measure Plot Plot Rate vs. [this compound] Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Efficacy of Ecallantide in Hereditary Angioedema: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial data of ecallantide and its therapeutic alternatives for the management of Hereditary Angioedema (HAE), providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis of efficacy and experimental design.

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling. The underlying cause of HAE is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes localized swelling. This compound, a recombinant plasma kallikrein inhibitor, directly addresses this pathology by preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. This guide provides a statistical analysis of this compound's efficacy based on pivotal clinical trial data and compares its performance against other approved HAE therapies.

Comparative Efficacy of HAE Treatments

The following table summarizes the key efficacy data from major clinical trials of this compound and its primary competitors for the acute treatment and prophylaxis of HAE attacks.

Treatment (Trial)IndicationKey Efficacy Endpoint(s)ResultsPlacebo/Comparator
This compound (EDEMA4) [1][2][3]Acute TreatmentChange from baseline in Mean Symptom Complex Severity (MSCS) score at 4 hours-0.8 (this compound) vs. -0.4 (Placebo) (p=0.01)Placebo
Treatment Outcome Score (TOS) at 4 hours53.4 (this compound) vs. 8.1 (Placebo) (p=0.003)Placebo
This compound (EDEMA3) [4]Acute TreatmentTreatment Outcome Score (TOS) at 4 hoursSignificantly greater with this compound vs. placeboPlacebo
Change from baseline in MSCS score at 4 hoursSignificantly greater with this compound vs. placeboPlacebo
Icatibant (FAST-3) [5]Acute TreatmentMedian time to 50% or more reduction in symptom severity2.0 hours (Icatibant) vs. 19.8 hours (Placebo) (p < 0.001)Placebo
Median time to onset of primary symptom relief1.5 hours (Icatibant) vs. 18.5 hours (Placebo) (p < 0.001)Placebo
Berinert (IMPACT1) [2][6]Acute TreatmentMedian time to onset of symptom relief0.5 hours (20 U/kg Berinert) vs. 1.5 hours (Placebo) (p=0.0025)Placebo
Ruconest [7]Acute TreatmentMedian time to beginning of symptom relief90 minutes (Ruconest) vs. 152 minutes (Placebo)Placebo
Lanadelumab (HELP) [8][9]ProphylaxisMean reduction in HAE attack frequency87% reduction with 300 mg every 2 weeks vs. Placebo (p < 0.001)Placebo

Experimental Protocols

A thorough understanding of the methodologies employed in pivotal clinical trials is crucial for the critical appraisal of efficacy data. Below are summaries of the experimental protocols for the key trials cited.

This compound: EDEMA3 and EDEMA4 Trials[1][3][4]
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.

  • Patient Population: Patients aged 10 years and older with a confirmed diagnosis of HAE Type I or II, presenting with a moderate to severe acute attack.

  • Intervention: A single subcutaneous dose of 30 mg of this compound or placebo.

  • Primary Efficacy Endpoints:

    • EDEMA4: Change from baseline in the Mean Symptom Complex Severity (MSCS) score at 4 hours after dosing.[1][3]

    • EDEMA3: Treatment Outcome Score (TOS) at 4 hours after dosing.[4]

  • Secondary Efficacy Endpoints: Included the other primary endpoint (TOS or MSCS change), time to significant improvement, and maintenance of improvement at 24 hours.[1][3]

Icatibant: FAST-3 Trial[5]
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

  • Patient Population: Adult patients with HAE Type I or II experiencing a moderate to severe cutaneous or abdominal attack.

  • Intervention: A single subcutaneous injection of 30 mg of icatibant or placebo.

  • Primary Efficacy Endpoint: Time to 50% or more reduction in symptom severity, as assessed by a composite visual analog scale (VAS).

  • Secondary Efficacy Endpoints: Time to onset of primary symptom relief and time to almost complete symptom relief.

Berinert: IMPACT1 Trial[2][6]
  • Study Design: Randomized, double-blind, placebo-controlled, dose-finding Phase 2/3 trial.

  • Patient Population: Patients with HAE experiencing an acute abdominal or facial attack.

  • Intervention: Intravenous administration of C1-INH concentrate (Berinert) at a dose of 10 U/kg or 20 U/kg, or placebo.

  • Primary Efficacy Endpoint: Time to onset of relief from symptoms.

  • Secondary Efficacy Endpoints: Time to complete resolution of symptoms.

Lanadelumab: HELP Study[8][9][10]
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.

  • Patient Population: Patients aged 12 years and older with HAE Type I or II and a baseline attack rate of at least one attack per month.

  • Intervention: Subcutaneous injections of lanadelumab at doses of 150 mg every 4 weeks, 300 mg every 4 weeks, or 300 mg every 2 weeks, or placebo, for a 26-week treatment period.

  • Primary Efficacy Endpoint: The number of HAE attacks per month.

  • Secondary Efficacy Endpoints: The percentage of patients who were attack-free, and the number of attacks requiring acute treatment.

Visualizing the Science

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

HAE_Pathway HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by VascularPermeability Increased Vascular Permeability & Vasodilation Bradykinin->VascularPermeability Angioedema Angioedema VascularPermeability->Angioedema PlasmaKallikrein Plasma Kallikrein PlasmaKallikrein->HMWK C1INH C1 Esterase Inhibitor (C1-INH) C1INH->PlasmaKallikrein Inhibits This compound This compound This compound->PlasmaKallikrein Inhibits

Bradykinin-mediated signaling pathway in HAE.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentArm Treatment Group (e.g., this compound) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm Dosing Drug Administration TreatmentArm->Dosing PlaceboArm->Dosing DataCollection Data Collection (e.g., MSCS, TOS) Dosing->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Efficacy & Safety Results Analysis->Results

Generalized workflow of a randomized controlled trial for acute HAE treatment.

References

Illuminating the Mechanism: In Vivo Imaging Validates Ecallantide's Efficacy in Reducing Vascular Leakage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective treatments for conditions characterized by excessive vascular leakage, such as hereditary angioedema (HAE), demands rigorous in vivo validation. Ecallantide, a potent plasma kallikrein inhibitor, has demonstrated clinical efficacy in treating acute HAE attacks. This guide provides a comparative analysis of in vivo methods used to validate the effect of this compound and its alternatives on vascular leakage, supported by experimental data and detailed protocols.

This compound's mechanism of action centers on the inhibition of plasma kallikrein, a key enzyme in the production of bradykinin.[1][2][3][4][5] Bradykinin is a powerful vasodilator that increases vascular permeability, leading to the swelling and pain associated with HAE.[1][3] By blocking plasma kallikrein, this compound effectively reduces bradykinin levels, thereby mitigating vascular leakage.[1][4]

Comparative Analysis of In Vivo Efficacy

While clinical trials have robustly demonstrated the effectiveness of this compound in reducing the symptoms of HAE attacks, preclinical in vivo studies provide direct evidence of its impact on vascular permeability.[5][6][7][8][9] These studies, alongside those for alternative HAE therapies, offer valuable insights into their mechanisms and comparative efficacy.

Alternatives to this compound primarily include bradykinin B2 receptor antagonists and C1 esterase inhibitors. Icatibant, a bradykinin B2 receptor antagonist, directly blocks the receptor through which bradykinin exerts its effects.[10] C1 esterase inhibitors, such as Berinert and Cinryze, supplement the deficient or dysfunctional protein in HAE, which normally regulates the activity of plasma kallikrein and other proteases in the contact system.[10][11] Newer plasma kallikrein inhibitors like Lanadelumab and Berotralstat have also emerged as effective prophylactic treatments.[10][12]

Here, we compare the in vivo experimental data for this compound and a key alternative, Icatibant, demonstrating their effects on vascular leakage.

DrugAnimal ModelAssayKey FindingsReference
This compound (DX-88) C1 inhibitor-deficient miceEvans Blue ExtravasationReversed increased vascular permeability.[4][13]
Icatibant Sheep with thermal injuryLymph Flow MeasurementSignificantly reduced microvascular fluid flux.[2]
Icatibant Mice with endothelial B2-receptor overexpressionMiles AssayAlmost completely inhibited bradykinin-induced extravasation.[14]

In Vivo Experimental Methodologies

The validation of these therapies relies on robust in vivo assays that can visualize and quantify vascular leakage. Commonly employed methods include intravital microscopy with fluorescent tracers and the Miles assay.

Intravital Microscopy Protocol for Vascular Permeability

Intravital microscopy allows for the direct visualization of microcirculation in living animals in real-time. The mouse cremaster muscle is a well-established model for such studies due to its thin, transparent nature.[9][12][15][16]

Objective: To visualize and quantify bradykinin-induced vascular leakage and the inhibitory effect of this compound.

Animal Model: Male C57BL/6 mice (8-12 weeks old).

Materials:

  • This compound

  • Bradykinin

  • Fluorescein isothiocyanate (FITC)-dextran (70 kDa)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intravital microscope with fluorescence capabilities

Procedure:

  • Anesthetize the mouse via intraperitoneal injection.

  • Surgically prepare the cremaster muscle for observation, keeping the tissue moist with warm saline.[15][16]

  • Administer this compound or vehicle control intravenously.

  • After a designated pre-treatment time, inject FITC-dextran intravenously to visualize the vasculature.

  • Establish a baseline recording of the microvasculature.

  • Topically apply bradykinin to the cremaster muscle to induce vascular leakage.

  • Record the extravasation of FITC-dextran from the post-capillary venules over time.

  • Quantify the fluorescence intensity in the extravascular space to determine the degree of vascular leakage.

Miles Assay Protocol

The Miles assay is a widely used method to quantify vascular permeability in the skin.[4][5][14][17][18]

Objective: To quantify the effect of a therapeutic agent on bradykinin-induced vascular permeability.

Animal Model: Male BALB/c mice (8-10 weeks old).

Materials:

  • Therapeutic agent (e.g., Icatibant)

  • Bradykinin

  • Evans Blue dye (1% in saline)

  • Formamide

Procedure:

  • Administer the therapeutic agent or vehicle control to the mice.

  • After the appropriate pre-treatment time, inject Evans Blue dye intravenously. The dye binds to serum albumin, which will extravasate in areas of increased permeability.[19]

  • After a short circulation period (e.g., 10 minutes), intradermally inject bradykinin at several sites on the dorsal skin. Inject saline as a negative control.

  • After a set time (e.g., 30 minutes), euthanize the mice and excise the skin at the injection sites.

  • Extract the Evans Blue dye from the skin samples by incubation in formamide.[5]

  • Quantify the amount of extracted dye spectrophotometrically at 620 nm.[5] The amount of dye is directly proportional to the degree of vascular leakage.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams illustrate the bradykinin signaling pathway leading to vascular leakage and a typical experimental workflow for testing an inhibitor.

cluster_pathway Bradykinin Signaling Pathway for Vascular Leakage HMWK High Molecular Weight Kininogen PK Plasma Kallikrein HMWK->PK Cleavage Bradykinin Bradykinin PK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binding PLC Phospholipase C B2R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC NO_Synthase eNOS Activation Ca2->NO_Synthase Permeability Increased Vascular Permeability PKC->Permeability NO Nitric Oxide NO_Synthase->NO Vasodilation Vasodilation NO->Vasodilation Vasodilation->Permeability cluster_workflow In Vivo Imaging Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Treatment Administer Inhibitor (e.g., this compound) Animal_Prep->Treatment Tracer Inject Fluorescent Tracer (e.g., FITC-Dextran) Treatment->Tracer Baseline Baseline Imaging Tracer->Baseline Induction Induce Leakage (e.g., Bradykinin) Baseline->Induction Imaging Time-Lapse Imaging Induction->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ecallantide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Ecallantide is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, this guide provides essential, immediate safety and logistical information based on general best practices for handling peptide-based therapeutic agents. The primary clinical risk associated with this compound is the potential for serious allergic reactions, including anaphylaxis.[1][2][3][4] Although the risk of such a reaction from occupational exposure in a laboratory setting is not well-defined, prudent handling is necessary to minimize any potential for sensitization or adverse health effects.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is essential when handling this compound in both lyophilized (powder) and solution forms. The following table summarizes the recommended PPE.

PPE CategoryLyophilized (Powder) this compoundThis compound Solution
Hand Protection Double-gloving with nitrile gloves is recommended.Single pair of nitrile gloves is the minimum requirement.
Eye Protection Safety glasses with side shields or safety goggles.Safety glasses with side shields or safety goggles. A face shield should be worn in addition to goggles if there is a significant splash risk.[5][6]
Body Protection A lab coat is mandatory.[7][8][9]A lab coat is mandatory.[7][8][9]
Respiratory Protection A respirator (e.g., N95) is recommended when weighing or handling quantities that may generate dust.[8]Not generally required unless aerosols are generated.
Work Area Handle in a chemical fume hood or a biosafety cabinet to contain airborne particles.[8]Handle in a well-ventilated area. A chemical fume hood is recommended for larger volumes or when manipulating solutions.

Operational Plan for Handling and Disposal

This section provides step-by-step procedural guidance for the safe handling and disposal of this compound.

Experimental Protocols: Handling Procedures
  • Preparation : Before handling this compound, ensure the designated workspace is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the handling area.

  • Handling Lyophilized this compound :

    • Conduct all manipulations that may generate dust, such as weighing or reconstitution, within a certified chemical fume hood or biosafety cabinet.[8]

    • Use appropriate tools (e.g., spatulas) to handle the powder, minimizing the creation of airborne dust.

  • Reconstitution and Handling of Solutions :

    • When reconstituting, slowly add the solvent to the lyophilized powder to avoid splashing.

    • Keep vials and containers sealed when not in use.

  • Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[8]

    • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek medical attention.

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then lab coat). Wash hands thoroughly after removing all PPE.

Disposal Plan

The disposal of this compound and associated waste must comply with institutional, local, and federal regulations for chemical and biomedical waste.

  • Waste Segregation :

    • Solid Waste : Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated, sealed waste container.

    • Liquid Waste : Unused this compound solutions should be collected in a clearly labeled, sealed waste container. Do not pour peptide solutions down the drain.[7]

    • Sharps : Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

  • Waste Disposal :

    • All waste streams containing this compound should be treated as chemical waste.[10]

    • Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office.[8][11] Incineration by a licensed waste management vendor is a common disposal method for pharmaceutical waste.[11]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Ecallantide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Workspace gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_powder Handle Powder in Hood don_ppe->handle_powder handle_solution Handle Solution handle_powder->handle_solution doff_ppe Doff PPE handle_solution->doff_ppe segregate_waste Segregate Waste handle_solution->segregate_waste wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose via EHS segregate_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.